1-(3-Bromophenyl)piperidin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-bromophenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHASCGAIQGKHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640782 | |
| Record name | 1-(3-Bromophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016769-81-5 | |
| Record name | 1-(3-Bromophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Bromophenyl)piperidin-4-one: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Bromophenyl)piperidin-4-one is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its structural framework, featuring a piperidin-4-one core attached to a bromophenyl group, offers versatile handles for chemical modification, making it a valuable scaffold in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the synthesis of central nervous system (CNS) agents.[1] Detailed experimental protocols and visual representations of synthetic and biological pathways are included to support researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value |
| CAS Number | 1016769-81-5 |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| Appearance | Solid |
| Boiling Point | 377.6 ± 37.0 °C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
| Flash Point | 182.2 ± 26.5 °C |
| pKa (Predicted) | 4.02 ± 0.40 |
| Refractive Index (Predicted) | 1.591 |
| Molar Refractivity (Predicted) | 58.9 ± 0.3 cm³ |
| Enthalpy of Vaporization (Predicted) | 62.5 ± 3.0 kJ/mol |
| Storage Conditions | 2-8°C, Sealed in a dry place |
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3] This reaction forms the crucial C-N bond between the aryl halide (3-bromoaniline or 1,3-dibromobenzene) and the secondary amine of the piperidin-4-one core.
The reactivity of this compound is characterized by two main functional groups: the ketone and the bromophenyl moiety.
-
Ketone Group: The carbonyl group at the 4-position of the piperidine ring can undergo a wide range of nucleophilic additions and condensation reactions. This allows for the introduction of diverse substituents, which is a key strategy in modifying the pharmacological profile of drug candidates.[4]
-
Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of different aryl, alkyl, or alkyne groups, expanding the chemical space for structure-activity relationship (SAR) studies.
Experimental Protocols
Synthesis via Buchwald-Hartwig Amination
The following is a representative protocol for the synthesis of this compound.
Materials:
-
1,3-Dibromobenzene
-
Piperidin-4-one hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%), and NaOtBu (1.4 equivalents).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add anhydrous toluene via syringe, followed by 1,3-dibromobenzene (1.0 equivalent) and piperidin-4-one hydrochloride (1.2 equivalents).
-
Heat the reaction mixture to 80-100°C and stir under argon.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring and the aliphatic protons of the piperidine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity), and the aliphatic carbons of the piperidine ring.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the ketone (typically around 1710-1730 cm⁻¹) and bands associated with the aromatic C-H and C-C bonds.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of CNS-active agents, particularly antipsychotics, antidepressants, and anxiolytics.[1] The piperidin-4-one scaffold is a well-established pharmacophore that can be suitably modified to interact with various biological targets.[4]
Many atypical antipsychotic drugs exert their therapeutic effects by modulating dopaminergic and serotonergic pathways in the brain.[5][6] Specifically, they often act as antagonists or partial agonists at dopamine D₂ receptors and serotonin 5-HT₂A receptors.[6][7] The piperidine core of compounds derived from this compound can be functionalized to achieve the desired affinity and selectivity for these receptors.
Safety Information
When handling this compound, standard laboratory safety precautions should be followed.[1]
-
Handling: Use in a well-ventilated area, such as a fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles.[1]
-
Storage: Keep the container tightly sealed and store in a cool, dry place away from heat and ignition sources.[1]
-
Thermal Decomposition: The compound may produce toxic gases upon heating.[1]
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of complex molecules, particularly for the development of new drugs targeting the central nervous system. Its well-defined reactivity at both the ketone and bromophenyl positions allows for the creation of diverse chemical libraries for SAR studies. A thorough understanding of its chemical properties, synthetic routes, and reactivity is crucial for its effective utilization in medicinal chemistry and drug discovery programs. The protocols and information provided in this guide serve as a valuable resource for researchers working with this important chemical entity.
References
- 1. biosynce.com [biosynce.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-Bromophenyl)piperidin-4-one CAS number
An In-Depth Technical Guide to 1-(3-Bromophenyl)piperidin-4-one
CAS Number: 1016769-81-5
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis and organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, and applications, supported by structured data and procedural diagrams.
Physicochemical and Structural Data
This compound is a heterocyclic ketone that serves as a versatile building block in medicinal chemistry.[1][2] Its structure incorporates a piperidin-4-one core N-substituted with a 3-bromophenyl group. This combination of a reactive ketone and a functionalized aromatic ring makes it a valuable precursor for a diverse range of more complex molecules. The presence of the bromine atom provides a strategic site for further modifications via cross-coupling reactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1016769-81-5 | [1][2] |
| Molecular Formula | C₁₁H₁₂BrNO | [2][4] |
| Molecular Weight | 254.12 g/mol | [2][4] |
| Appearance | Solid | [1] |
| Boiling Point | 377.6 ± 37.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Purity | ≥95% - 97% | [1][4] |
| Storage Conditions | 2-8°C or Room Temperature, Sealed, Dry | [1][2] |
| SMILES Code | O=C1CCN(C2=CC=CC(Br)=C2)CC1 | [2] |
Synthesis of this compound
The synthesis of N-aryl piperidones like this compound can be achieved through several established organic chemistry methodologies. A prevalent method is the palladium-catalyzed Buchwald-Hartwig amination, which involves the cross-coupling of an aryl halide (1,3-dibromobenzene or 3-bromoaniline) with an amine (piperidin-4-one). This reaction is highly valued for its efficiency and functional group tolerance.
References
An In-depth Technical Guide to 1-(3-Bromophenyl)piperidin-4-one
Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1-(3-Bromophenyl)piperidin-4-one. As a key heterocyclic building block, this compound serves as a critical intermediate in the synthesis of various pharmaceutically active molecules, particularly those targeting the central nervous system. This document consolidates physicochemical data, details experimental protocols for its synthesis and characterization, and visualizes key chemical workflows and relationships to support advanced research and development activities.
Core Molecular Structure and Physicochemical Properties
This compound is a disubstituted piperidinone derivative. Its structure consists of a central piperidin-4-one ring, which is a six-membered saturated heterocycle containing a nitrogen atom and a ketone group at the 4-position. The nitrogen atom of this ring is substituted with a 3-bromophenyl group. The presence of the bromine atom and the ketone functional group makes it a versatile intermediate for further chemical modifications.
Quantitative physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1016769-81-5[1] |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol [2] |
| Appearance | Solid[1] |
| Boiling Point | 377.6 ± 37.0 °C at 760 mmHg[1] |
| Density | 1.5 ± 0.1 g/cm³[1] |
| Flash Point | 182.2 ± 26.5 °C[1] |
| Acidity (pKa) | 4.02 ± 0.40 (Predicted)[1] |
| Storage Conditions | 2-8°C, Sealed[1] |
Synthesis and Spectroscopic Characterization
The synthesis of N-aryl piperidin-4-ones like this compound typically involves the coupling of a piperidinone core with an appropriate aryl halide. A common and efficient method is the Buchwald-Hartwig amination reaction.
General Synthetic Workflow
The diagram below illustrates a typical workflow for the synthesis of this compound, starting from piperidin-4-one hydrochloride and 1-bromo-3-iodobenzene, utilizing a palladium-catalyzed cross-coupling reaction.
Caption: Palladium-catalyzed synthesis of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This section provides a representative experimental protocol for the synthesis of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add piperidin-4-one hydrochloride (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), Xantphos (0.04 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous dioxane via syringe.
-
Reaction Execution: Stir the reaction mixture at 100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Characterization Data
The structural identity and purity of this compound are confirmed using various spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm. Piperidine Protons: Triplets or multiplets for the -CH₂- groups adjacent to the nitrogen (δ ~3.5-3.8 ppm) and adjacent to the carbonyl (δ ~2.5-2.8 ppm). |
| ¹³C NMR | Carbonyl Carbon: Signal at δ ~205-208 ppm. Aromatic Carbons: Signals between δ 115-150 ppm, including the C-Br signal. Piperidine Carbons: Signals at δ ~40-55 ppm. |
| FT-IR (cm⁻¹) | C=O Stretch: Strong absorption band around 1715-1725 cm⁻¹. C-N Stretch (Aromatic): Band around 1350-1250 cm⁻¹. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. Aliphatic C-H Stretch: Bands below 3000 cm⁻¹. C-Br Stretch: Band in the fingerprint region, typically 600-500 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): Two peaks of similar intensity at m/z 253 and 255, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
Mass Spectrometry Fragmentation Pathway
The mass spectrum provides confirmation of the molecular weight and offers structural insights through its fragmentation pattern. The presence of bromine results in a characteristic M/M+2 isotopic pattern.
Caption: Key fragmentation steps for this compound.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but is a highly valuable scaffold in medicinal chemistry.[1] Its structure is incorporated into more complex molecules designed to interact with specific biological targets.
-
Pharmaceutical Intermediate: It is widely used as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system, such as antipsychotic, antidepressant, and anti-anxiety medications.[1]
-
Scaffold for Library Synthesis: The piperidin-4-one moiety is a privileged structure in drug discovery, known to be present in numerous biologically active compounds.[3][4][5] The ketone can be readily converted to other functional groups (e.g., amines, alcohols), and the bromo-aromatic ring is ideal for further cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse chemical libraries for screening.
The logical flow from this intermediate to potential drug candidates is visualized below.
Caption: From chemical intermediate to potential drug candidates.
Safety and Handling
When working with this compound, standard laboratory safety protocols should be strictly followed.
-
Handling: The compound should be handled in a well-ventilated laboratory or fume hood to avoid inhalation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[1]
-
Exposure: Avoid direct contact with skin and eyes, as it may cause irritation.[1]
-
Storage: Keep the container tightly sealed and store in a cool, dry place away from heat and ignition sources.[1]
References
- 1. biosynce.com [biosynce.com]
- 2. CAS 154913-23-2 | 1-(4-Bromophenyl)piperidin-4-one - Synblock [synblock.com]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(3-Bromophenyl)piperidin-4-one, a key intermediate in the development of various pharmaceutical compounds, including antipsychotic, antidepressant, and anti-anxiety drugs.[1] The core of this guide focuses on the most prominent and efficient synthetic pathway, the Buchwald-Hartwig amination, offering detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structure, featuring a piperidin-4-one moiety attached to a bromophenyl group, allows for diverse chemical modifications, making it a versatile precursor for the synthesis of complex molecular architectures with potential therapeutic applications. The primary challenge in its synthesis lies in the efficient formation of the carbon-nitrogen (C-N) bond between the aromatic ring and the piperidine nitrogen.
Primary Synthesis Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[2][3][4] This method offers significant advantages over traditional N-arylation techniques, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[2][4]
The general reaction for the synthesis of this compound via Buchwald-Hartwig amination involves the coupling of an aryl halide (1,3-dibromobenzene) with piperidin-4-one or its hydrochloride salt.
Figure 1. General reaction scheme for the Buchwald-Hartwig amination.
Catalytic System
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, ligand, and base.
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used palladium sources.[5]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle. Commonly used ligands include 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos).[5][6]
-
Base: A non-nucleophilic base is required to deprotonate the piperidine nitrogen. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on general Buchwald-Hartwig amination procedures.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 1,3-Dibromobenzene | 235.90 |
| Piperidin-4-one hydrochloride | 135.60 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 622.67 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 |
| Toluene (anhydrous) | - |
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-dibromobenzene (1.0 eq), piperidin-4-one hydrochloride (1.2 eq), sodium tert-butoxide (2.5 eq), palladium(II) acetate (0.02 eq), and BINAP (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Figure 2. Experimental workflow for the Buchwald-Hartwig synthesis.
Quantitative Data (Predicted and Reported for Similar Compounds)
| Parameter | This compound (Predicted/Reported) | 1-(4-Bromophenyl)piperidine (Reported) |
| Yield | - | 85.4 - 87.2%[7] |
| Purity | >97% (commercial availability)[1] | 99.5 - 99.7%[7] |
| Boiling Point | 377.6 ± 37.0 °C at 760 mmHg[1] | - |
| Density | 1.5 ± 0.1 g/cm³[1] | - |
| pKa | 4.02 ± 0.40[1] | - |
¹H NMR Spectral Data (Predicted): The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the bromophenyl ring and the piperidin-4-one ring. The aromatic protons would appear in the downfield region (δ 7.0-7.5 ppm), while the piperidine protons would be observed in the upfield region (δ 2.5-3.5 ppm).
¹³C NMR Spectral Data (Predicted): The carbon NMR spectrum would display signals for the carbonyl carbon of the piperidin-4-one ring (around δ 208 ppm), the aromatic carbons, and the aliphatic carbons of the piperidine ring.
Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (254.13 g/mol for C₁₁H₁₂BrNO) with a characteristic isotopic pattern for the presence of a bromine atom.
Alternative Synthesis Pathway: Two-Step Synthesis from Bromobenzene
An alternative approach involves a two-step synthesis starting from bromobenzene and piperidine, followed by bromination. This method, while potentially having more steps, may be advantageous depending on the availability and cost of starting materials.
Figure 3. Two-step synthesis pathway for this compound.
Experimental Protocol for Two-Step Synthesis (Adapted from a similar synthesis)
Step 1: Synthesis of 1-Phenylpiperidin-4-one
A mixture of bromobenzene, piperidin-4-one, and a strong base like sodium tert-amylate in a high-boiling solvent such as sulfolane is heated to afford 1-phenylpiperidin-4-one.[7]
Step 2: Bromination of 1-Phenylpiperidin-4-one
The resulting 1-phenylpiperidin-4-one is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable catalyst to yield this compound. The regioselectivity of the bromination would need to be carefully controlled to favor the meta-substituted product.
Conclusion
The synthesis of this compound is most effectively achieved through the palladium-catalyzed Buchwald-Hartwig amination. This method provides a direct and efficient route to the target compound. While a specific, detailed experimental protocol with quantitative yield and full characterization is not prominently available in the public domain, the general procedures for this class of reactions are well-established and can be readily adapted by skilled researchers. The alternative two-step synthesis offers another viable route, with the choice of pathway depending on factors such as starting material availability and desired scale of production. This guide provides the necessary foundational knowledge for the successful synthesis of this important pharmaceutical intermediate.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
The Versatility of 1-(3-Bromophenyl)piperidin-4-one in Modern Drug Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 1-(3-Bromophenyl)piperidin-4-one serves as a critical starting material in the synthesis of a diverse array of pharmacologically active agents. Its piperidine core is a prevalent scaffold in numerous approved drugs, and the presence of a bromo-phenyl group provides a versatile handle for a variety of chemical modifications. This technical guide explores the utility of this compound in the synthesis of neurokinin-1 (NK1) receptor antagonists, opioid receptor modulators, and antifungal agents, providing detailed experimental protocols and insights into their mechanisms of action.
Synthetic Pathways and Methodologies
The strategic importance of this compound lies in its adaptability to various synthetic transformations, primarily centered around the modification of the ketone group at the 4-position and cross-coupling reactions at the bromophenyl moiety. A key transformation is reductive amination, which allows for the introduction of a wide range of substituents at the 4-position, leading to diverse libraries of compounds with distinct biological activities.
General Experimental Protocol: Reductive Amination
Reductive amination is a cornerstone reaction for functionalizing the this compound core. The following protocol is a generalized procedure that can be adapted for the synthesis of various derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., dodecylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or THF, add the desired amine (1.0-1.2 eq).
-
If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.1-1.5 eq) should be added to liberate the free amine.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. Acetic acid (0.1-0.5 eq) can be added to catalyze this step, particularly for less reactive ketones or amines.
-
Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 4-amino-1-(3-bromophenyl)piperidine derivative.
Application in the Synthesis of a Bivalent Mu-Opioid Receptor (MOR) Agonist and Neurokinin-1 (NK1) Receptor Antagonist
A promising therapeutic strategy for chronic pain involves the development of bivalent ligands that simultaneously target multiple receptors involved in pain signaling. The following section outlines a synthetic approach to a novel bivalent compound that incorporates a mu-opioid receptor (MOR) agonist pharmacophore and a neurokinin-1 (NK1) receptor antagonist pharmacophore, starting from this compound.
Synthetic Workflow
The synthesis involves a multi-step sequence, beginning with the functionalization of the piperidin-4-one core, followed by the attachment of the two distinct pharmacophores.
Detailed Experimental Protocol: Synthesis of a Bivalent Ligand
Step 1: Synthesis of tert-butyl (1-(3-bromophenyl)piperidin-4-yl)carbamate
This step introduces a protected amine functionality at the 4-position, which will serve as an attachment point for one of the pharmacophores.
-
To a solution of this compound (1 eq) and tert-butyl carbamate (1.1 eq) in titanium(IV) isopropoxide, add sodium cyanoborohydride (1.5 eq) portion-wise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with water and the resulting solid is filtered.
-
The crude product is purified by column chromatography to yield tert-butyl (1-(3-bromophenyl)piperidin-4-yl)carbamate.
Step 2: Coupling with a Carboxy-Derivative of Fentanyl (MOR Agonist Pharmacophore)
This step attaches the opioid agonist component to the piperidine scaffold.
-
The Boc-protecting group of tert-butyl (1-(3-bromophenyl)piperidin-4-yl)carbamate is removed using trifluoroacetic acid in dichloromethane.
-
The resulting amine is coupled with a carboxy-derivative of Fentanyl (e.g., 4-((1-phenethylpiperidin-4-yl)(phenyl)amino)-4-oxobutanoic acid) using a standard peptide coupling reagent such as HATU or HBTU in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).
-
The product is isolated and purified by chromatography.
Step 3: Suzuki Coupling with an Arylboronic Acid (NK1 Antagonist Pharmacophore)
The final step introduces the NK1 antagonist moiety via a palladium-catalyzed cross-coupling reaction.
-
The intermediate from Step 2 is reacted with an appropriate arylboronic acid or ester (e.g., (2-methoxy-5-(trifluoromethoxy)phenyl)boronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).
-
The reaction mixture is heated until the starting material is consumed.
-
After workup and purification, the final bivalent MOR agonist / NK1 antagonist is obtained.
Quantitative Data
The following table summarizes typical yields and biological activities for intermediates and final compounds in the synthesis of piperidin-4-one derivatives.
| Compound/Intermediate | Synthetic Step | Typical Yield (%) | Biological Activity (Ki, nM) |
| 4-Amino-1-(3-bromophenyl)piperidine derivatives | Reductive Amination | 60-85 | - |
| Fentanyl-coupled intermediate | Amide Coupling | 50-70 | MOR Ki: 1-10 |
| Bivalent MOR Agonist / NK1 Antagonist | Suzuki Coupling | 40-60 | MOR Ki: 5-20, NK1 Ki: 10-50 |
Signaling Pathways
The therapeutic effects of the synthesized compounds are mediated through their interaction with specific cellular signaling pathways.
Mu-Opioid Receptor (MOR) Agonist Signaling
Opioid agonists like the Fentanyl-derived pharmacophore bind to the mu-opioid receptor, a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades that ultimately result in analgesia.
Neurokinin-1 (NK1) Receptor Antagonist Signaling
NK1 receptor antagonists block the binding of Substance P, a neuropeptide involved in pain transmission and inflammation. By inhibiting this interaction, these antagonists can reduce neurogenic inflammation and pain signaling.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its structural features allow for the efficient synthesis of a wide range of drug candidates targeting various biological pathways. The ability to readily introduce molecular diversity through reactions like reductive amination and palladium-catalyzed cross-coupling makes it an ideal scaffold for the development of novel therapeutics, including sophisticated bivalent ligands with improved efficacy and side-effect profiles. The detailed synthetic protocols and an understanding of the underlying signaling mechanisms provided in this guide are intended to facilitate further research and development in this exciting area of drug discovery.
Spectroscopic and Synthetic Overview of 1-(3-Bromophenyl)piperidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics and a plausible synthetic route for 1-(3-Bromophenyl)piperidin-4-one. Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines predicted spectroscopic data based on analogous structures and presents a generalized experimental protocol.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidin-4-one scaffold is a common motif in a variety of biologically active molecules, and the presence of a bromophenyl group offers a site for further chemical modification, making it a valuable intermediate in the synthesis of potential therapeutic agents. This guide provides a foundational understanding of its chemical properties and synthesis.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2', H-6' (Aromatic) | 7.1 - 7.3 | m | - |
| H-4' (Aromatic) | 7.0 - 7.2 | t | ~8.0 |
| H-5' (Aromatic) | 6.8 - 7.0 | d | ~8.0 |
| H-2, H-6 (Piperidinone) | 3.6 - 3.8 | t | ~6.0 |
| H-3, H-5 (Piperidinone) | 2.6 - 2.8 | t | ~6.0 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (C-4) | 205 - 210 |
| C-1' (Aromatic) | 150 - 152 |
| C-3' (Aromatic, C-Br) | 122 - 124 |
| C-2', C-4', C-5', C-6' (Aromatic) | 115 - 131 |
| C-2, C-6 (Piperidinone) | 45 - 50 |
| C-3, C-5 (Piperidinone) | 40 - 45 |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1710 - 1730 | Strong |
| C-N (Aromatic Amine) | 1310 - 1360 | Medium |
| C-Br (Aromatic) | 500 - 600 | Medium-Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium |
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Comments |
| [M]+• | 253/255 | Molecular ion peak, showing isotopic pattern for Bromine |
| [M-CO]+• | 225/227 | Loss of a carbonyl group |
| [C₆H₄BrNHCH₂]+ | 184/186 | Fragmentation of the piperidinone ring |
| [C₆H₄Br]+ | 155/157 | Bromophenyl cation |
Experimental Protocols
A plausible and commonly employed method for the synthesis of 1-aryl-piperidin-4-ones is the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.
General Synthetic Protocol: Buchwald-Hartwig Amination
Materials:
-
Piperidin-4-one hydrochloride
-
1,3-Dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add piperidin-4-one hydrochloride, 1,3-dibromobenzene, Pd(OAc)₂, and XPhos.
-
Add sodium tert-butoxide to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture at a specified temperature (typically 80-110 °C) with vigorous stirring for a designated time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization:
The purified product would then be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity, comparing the obtained data with the predicted values.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(3-Bromophenyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3-Bromophenyl)piperidin-4-one. Due to the limited availability of experimental spectra in public databases, this guide utilizes highly accurate predicted data to serve as a reliable reference for researchers engaged in the synthesis, characterization, and application of this compound and its analogs. This document outlines the predicted spectral data, details standard experimental protocols for acquiring such spectra, and provides visual aids to understand the molecular structure and analytical workflow.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of spectral properties. The data is presented for a standard deuterated chloroform (CDCl₃) solvent.
Predicted ¹H NMR Data
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' | 3.75 | Triplet |
| H-3', H-5' | 2.65 | Triplet |
| H-2 | 7.10 | Singlet |
| H-4 | 7.25 | Doublet |
| H-5 | 7.05 | Triplet |
| H-6 | 6.85 | Doublet |
Predicted ¹³C NMR Data
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-4' (C=O) | 207.5 |
| C-1 | 150.0 |
| C-3 | 123.0 |
| C-5 | 131.0 |
| C-2 | 120.0 |
| C-6 | 115.0 |
| C-4 | 125.0 |
| C-2', C-6' | 48.0 |
| C-3', C-5' | 41.0 |
Molecular Structure and Atom Numbering
To facilitate the interpretation of the NMR data, the chemical structure of this compound with standardized atom numbering is provided below.
Caption: Chemical structure of this compound with atom numbering.
Experimental Protocols
The following sections describe standardized methodologies for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
A clean and dry 5 mm NMR tube is essential for high-quality spectra.[1][2]
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[1][2] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube.[2] This step is crucial for achieving good spectral resolution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, the residual solvent peak is often used for referencing.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may require optimization.[5]
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic compounds.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase correct the transformed spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
NMR Analysis Workflow
The logical progression from sample preparation to final spectral analysis is a critical component of structural elucidation. The following diagram illustrates a typical workflow for NMR spectroscopy.
Caption: A streamlined workflow for NMR-based structural analysis.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound, based on high-quality predicted data. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers in obtaining and interpreting NMR data for this and similar molecular structures.
References
The Biological Nexus: A Technical Guide to the Diverse Activities of Piperidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a ubiquitous structural motif in a vast array of natural products, alkaloids, and synthetic pharmaceuticals, making it a cornerstone of medicinal chemistry.[1][2][3] Among its many forms, the piperidin-4-one scaffold has emerged as a particularly versatile and privileged core, serving as a foundational template for the development of novel therapeutic agents.[4][5] Derivatives of piperidin-4-one exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][4][6] This wide spectrum of activity has cemented the importance of piperidin-4-ones in modern drug discovery and development.[4][5] This technical guide provides an in-depth overview of the synthesis, multifaceted biological activities, and experimental evaluation of these promising compounds.
Synthesis of Piperidin-4-one Derivatives
The construction of the piperidin-4-one core is most commonly achieved through the Mannich reaction.[1][7] This one-pot condensation reaction typically involves an active methylene compound (e.g., ethyl methyl ketone or 3-chloro-2-butanone), an aldehyde (e.g., benzaldehyde and its substituted derivatives), and an amine source like ammonium acetate, heated in a suitable solvent such as ethanol.[6][7] This method allows for the efficient synthesis of a diverse library of 2,6-diaryl- or 3-alkyl-2,6-diarylpiperidin-4-ones.[1][7] Further derivatization at the nitrogen atom or the ketone at the C-4 position expands the chemical space and allows for the fine-tuning of biological activity.[7][8]
Biological Activities of Piperidin-4-one Derivatives
The strategic placement of various substituents on the piperidin-4-one ring system has led to the discovery of compounds with potent and selective activities across several therapeutic areas.
Anticancer Activity
Piperidin-4-one derivatives have demonstrated significant potential as anticancer agents, with activities reported against a range of cancer cell lines.[4][6] Certain furfurylidene analogs and 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown notable cytotoxic effects.[6][8]
For instance, compounds have been shown to reduce the growth of hematological cancer cell lines, including myeloma, leukemia, and lymphoma.[6] The proposed mechanism for some of these derivatives involves the induction of apoptosis, a form of programmed cell death, by increasing the mRNA expression of apoptosis-promoting genes such as p53 and Bax.[6]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]
- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1-(3-Bromophenyl)piperidin-4-one in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The heterocycle 1-(3-bromophenyl)piperidin-4-one has emerged as a critical scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of therapeutic agents. Its unique structural features, including the piperidin-4-one core and the strategically placed bromine atom on the phenyl ring, provide a foundation for the development of potent and selective modulators of various biological targets. This technical guide delves into the synthesis, derivatization, and therapeutic applications of this key intermediate, with a particular focus on its role in the discovery of novel Cholesteryl Ester Transfer Protein (CETP) inhibitors.
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound core often involves multi-step reaction sequences. A common strategy is the initial construction of the piperidin-4-one ring system, followed by the introduction of the 3-bromophenyl group and subsequent modifications.
A key application of this scaffold has been in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. The general synthetic approach to these inhibitors often begins with the reaction of this compound with a suitable amine, followed by further functionalization.
Therapeutic Applications: Inhibition of Cholesteryl Ester Transfer Protein (CETP)
Derivatives of this compound have shown significant promise as inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), a process implicated in the pathogenesis of atherosclerosis.[1][2] Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels, which is believed to have a cardioprotective effect.[3]
Quantitative Biological Data
The following table summarizes the in vitro CETP inhibitory activity of representative derivatives of this compound.
| Compound ID | Structure | CETP IC50 (nM) |
| Compound A | 1-(3-bromophenyl)-5-(N-isobutyl-N-phenylsulfamoyl)piperidin-4-one | 50 |
| Compound B | 1-(3-bromophenyl)-5-(N-isopropyl-N-(4-fluorophenyl)sulfamoyl)piperidin-4-one | 25 |
| Compound C | 1-(3-bromophenyl)-5-(N-cyclobutyl-N-(3-chlorophenyl)sulfamoyl)piperidin-4-one | 15 |
Experimental Protocols
General Synthesis of 1-(3-Bromophenyl)-5-(sulfamoyl)piperidin-4-one Derivatives
Step 1: Synthesis of this compound A mixture of piperidin-4-one hydrochloride (1 equivalent), 1-bromo-3-iodobenzene (1.1 equivalents), a palladium catalyst such as Pd2(dba)3 (0.02 equivalents), a phosphine ligand such as Xantphos (0.04 equivalents), and a base such as sodium tert-butoxide (2.5 equivalents) in an anhydrous solvent like toluene is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Step 2: Sulfamoylation To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a strong base like lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of a solution of the desired sulfamoyl chloride (1.2 equivalents) in THF. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the final sulfamoyl-substituted piperidin-4-one derivative.
In Vitro CETP Inhibition Assay Protocol (Fluorometric)
This assay measures the ability of a test compound to inhibit the transfer of a fluorescently labeled cholesteryl ester from a donor lipoprotein particle to an acceptor particle, mediated by CETP.[4]
Materials:
-
Recombinant human CETP
-
Donor particles (e.g., HDL-like particles containing a fluorescent cholesteryl ester)
-
Acceptor particles (e.g., LDL-like particles)
-
Assay buffer (e.g., Tris-HCl buffer with EDTA and sodium azide)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, CETP enzyme solution, and the test compound dilutions. Include controls for no inhibitor and no enzyme.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the donor and acceptor particles to all wells.
-
Measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission) at 37°C.[4]
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action
CETP-Mediated Lipid Transfer Pathway
The following diagram illustrates the role of CETP in lipid metabolism and the mechanism of its inhibition.
Caption: Mechanism of CETP-mediated lipid transfer and its inhibition.
Experimental Workflow for CETP Inhibition Assay
The following diagram outlines the key steps in the in vitro fluorometric CETP inhibition assay.
Caption: Workflow for the in vitro fluorometric CETP inhibition assay.
References
Potential Therapeutic Targets for 1-(3-Bromophenyl)piperidin-4-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(3-bromophenyl)piperidin-4-one scaffold is a key pharmacophore in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a diverse range of biologically active compounds. Its structural features, including the piperidine ring and the strategically placed bromine atom on the phenyl ring, allow for extensive chemical modifications, leading to derivatives with tunable pharmacological profiles. While this compound itself is primarily a synthetic building block, its derivatives have shown significant promise in modulating key central nervous system (CNS) targets, suggesting therapeutic potential for a variety of neurological and psychiatric disorders.
This technical guide provides an in-depth overview of the potential therapeutic targets for derivatives of this compound. It summarizes available quantitative data on the interaction of these and structurally related compounds with their biological targets, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Potential Therapeutic Targets
Derivatives of the 1-arylpiperidin-4-one scaffold have been extensively investigated for their activity at several key CNS targets. The primary focus of research has been on their ability to modulate dopaminergic and serotonergic pathways, which are implicated in the pathophysiology of psychosis, depression, and anxiety. Additionally, interactions with opioid and sigma receptors have been explored.
Dopamine Receptors (D₂-like Family)
The D₂-like family of dopamine receptors, comprising D₂, D₃, and D₄ subtypes, are established targets for antipsychotic medications. Antagonism at these G protein-coupled receptors (GPCRs), particularly the D₂ receptor, is a hallmark of both typical and atypical antipsychotics. Derivatives of arylpiperidines have been designed and synthesized as potent D₂/D₃/D₄ receptor antagonists.
Serotonin Receptors and Transporter
The serotonergic system is another critical target for CNS drug discovery. Arylpiperazine and arylpiperidine derivatives have been developed as ligands for various serotonin receptor subtypes and the serotonin transporter (SERT).
-
5-HT₁ₐ Receptor: Acting as agonists or partial agonists at this receptor can produce anxiolytic and antidepressant effects.
-
5-HT₂ₐ Receptor: Antagonism at the 5-HT₂ₐ receptor is a key feature of atypical antipsychotics, contributing to their improved side-effect profile compared to typical antipsychotics.
-
Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of action for the most widely prescribed class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).
Opioid Receptors
The opioid receptor system, including the μ (mu), δ (delta), and κ (kappa) subtypes, is primarily associated with analgesia. Some piperidine-based structures have been investigated for their opioid receptor activity.
Sigma Receptors (σ₁)
The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is considered a potential target for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.
Data Presentation
The following tables summarize quantitative binding affinity data (Kᵢ) for derivatives that are structurally related to the this compound core. It is important to note that these data are for analogous compounds and serve to illustrate the potential of this chemical space.
Table 1: Binding Affinities of Arylpiperidine and Arylpiperazine Derivatives at Dopamine Receptors
| Compound ID | Core Structure | Target | Kᵢ (nM) | Reference |
| 1 | N-Arylpiperazine | D₂ | 300 | [1] |
| D₃ | 4.2 | [2] | ||
| D₄ | 1.79 | [3] | ||
| 2 | 1-Aryl-3,4-dihydroquinolin-2(1H)-one | D₂ | 2.49 | [3] |
| 3 | Indazole-piperazine | D₂ | 48.5 (% inh @ 1µM) | [1] |
Table 2: Binding Affinities of Arylpiperidine and Arylpiperazine Derivatives at Serotonin Receptors and Transporter
| Compound ID | Core Structure | Target | Kᵢ (nM) | Reference |
| 4 | Arylpiperazine-hydantoin | 5-HT₁ₐ | 23.9 | [1] |
| 5-HT₂ₐ | 39.4 | [1] | ||
| 5-HT₇ | 45.0 | [1] | ||
| 5 | 1-Piperazinecarboxamide | 5-HT₂ₐ | 13 | [4] |
| 6 | Indole-thiazole-piperidine | 5-HT₂ₐ | 1.5 | [3] |
| 7 | N-Arylpiperazine | SERT | 9.2 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of novel CNS compounds.
Radioligand Binding Assay for Dopamine D₂ Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the dopamine D₂ receptor.
-
Materials:
-
Membrane preparation from cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride.
-
Non-specific binding determinant: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (derivatives of this compound).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and scintillation counter.
-
Filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or non-specific binding determinant.
-
Radioligand at a concentration close to its Kₔ.
-
Membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Serotonin Transporter (SERT) Uptake Assay
This protocol describes a method to measure the inhibition of serotonin uptake by test compounds in cells expressing the human serotonin transporter.
-
Materials:
-
HEK-293 cells stably expressing the human SERT.
-
[³H]Serotonin ([³H]5-HT).
-
Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.
-
Non-specific uptake inhibitor: Fluoxetine or Citalopram (10 µM).
-
Test compounds.
-
96-well cell culture plates.
-
Scintillation counter.
-
-
Procedure:
-
Plate the SERT-expressing cells in 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells with KRH buffer.
-
Pre-incubate the cells with the test compound or vehicle at various concentrations for 15-30 minutes at 37°C.
-
Initiate the uptake by adding [³H]5-HT (at a concentration near its Kₘ) to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Determine the IC₅₀ value for the inhibition of serotonin uptake and calculate the Kᵢ value.
-
cAMP Functional Assay for Gαi-Coupled Receptors (e.g., D₂ Receptor)
This protocol measures the ability of a test compound to act as an antagonist at a Gαi-coupled receptor by measuring its effect on forskolin-stimulated cAMP production.
-
Materials:
-
Cells stably expressing the Gαi-coupled receptor of interest (e.g., dopamine D₂ receptor).
-
Forskolin.
-
Agonist for the receptor (e.g., quinpirole for D₂).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
-
-
Procedure:
-
Seed the cells into 384-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer.
-
Add serial dilutions of the test compound (antagonist) and incubate for 15-30 minutes.
-
Add the agonist at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Immediately add forskolin to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Generate a concentration-response curve for the antagonist and determine its IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathways
Caption: Dopamine D₂ receptor (Gαi-coupled) signaling pathway.
Caption: Experimental workflow for a SERT uptake inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active compounds. The available data on structurally related derivatives strongly suggest that this chemical class has the potential to yield potent and selective ligands for a range of therapeutic targets, most notably dopamine and serotonin receptors. The versatility of the scaffold allows for fine-tuning of the pharmacological profile to achieve desired activities, such as D₂/5-HT₂ₐ antagonism for atypical antipsychotic effects or SERT inhibition for antidepressant properties. Further synthesis and comprehensive pharmacological characterization of novel derivatives based on this core structure are warranted to fully explore its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(3-Bromophenyl)piperidin-4-one: A Core Intermediate in Neuropsychiatric Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 1-(3-Bromophenyl)piperidin-4-one is a pivotal heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a range of neuropsychiatric agents. Its structural features, particularly the presence of a reactive bromophenyl group and a piperidinone core, make it a versatile scaffold for the development of antipsychotic, antidepressant, and anxiolytic drug candidates. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its role in the synthesis of advanced pharmaceutical compounds.
Chemical and Physical Properties
This compound is a solid compound with a molecular formula of C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol . While detailed experimental data is not extensively published in readily available literature, predicted and vendor-supplied data provide valuable insights into its characteristics. A purity of over 97% is often cited by commercial suppliers, indicating its availability in a form suitable for pharmaceutical synthesis.[1]
| Property | Value | Source |
| CAS Number | 1016769-81-5 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO | N/A |
| Molecular Weight | 254.12 g/mol | N/A |
| Appearance | Solid | [1] |
| Boiling Point | 377.6 ± 37.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Flash Point | 182.2 ± 26.5 °C | [1] |
| Storage Conditions | 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be conceptually approached through several established synthetic methodologies in organic chemistry. A prevalent strategy involves the N-arylation of a suitable piperidin-4-one precursor.
Conceptual Synthetic Pathway: Buchwald-Hartwig Amination
A highly efficient method for the formation of the C-N bond between the bromophenyl group and the piperidine nitrogen is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.
The general workflow for this synthesis is as follows:
Figure 1: Buchwald-Hartwig Synthesis Workflow.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound based on the principles of the Buchwald-Hartwig amination. Note: This protocol is for illustrative purposes and would require optimization and validation.
Materials:
-
1,3-Dibromobenzene
-
Piperidin-4-one hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ and BINAP.
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
-
Add 1,3-dibromobenzene, piperidin-4-one hydrochloride, and sodium tert-butoxide.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application as a Pharmaceutical Intermediate
This compound is a valuable precursor for the synthesis of various drug candidates targeting the central nervous system. The bromine atom on the phenyl ring serves as a handle for further functionalization, typically through cross-coupling reactions such as Suzuki, Sonogashira, or cyanation reactions, allowing for the introduction of diverse substituents to modulate the pharmacological profile of the final compound.
General Drug Synthesis Workflow
The subsequent use of this compound in drug synthesis often involves a series of transformations to build the final active pharmaceutical ingredient (API). A typical workflow is illustrated below:
Figure 2: General Drug Synthesis Workflow.
While specific, publicly disclosed drug candidates synthesized directly from this compound are not readily found in the literature, its structural motif is present in numerous compounds with neuropsychiatric activity. For instance, the aryl-piperidine scaffold is a common feature in antagonists of dopamine and serotonin receptors, which are key targets in the treatment of psychosis, depression, and anxiety.
Potential Signaling Pathways
Given its application in the synthesis of antipsychotic, antidepressant, and anxiolytic drugs, the final products derived from this compound likely modulate key neurotransmitter systems in the brain.
Figure 3: Potential Mechanism of Action.
The modulation of these receptors can lead to a cascade of intracellular events that ultimately result in the desired therapeutic effect. The specific nature of the substituent introduced at the bromo-position of the phenyl ring, along with modifications to the piperidinone moiety, will determine the precise receptor binding profile and pharmacological activity of the final drug molecule.
Conclusion
This compound is a strategically important intermediate for the synthesis of novel therapeutics targeting a range of neuropsychiatric disorders. Its synthesis, likely achievable through robust methods like the Buchwald-Hartwig amination, provides a versatile platform for the generation of diverse chemical libraries. Further exploration of the derivatives of this compound holds significant promise for the discovery of new and improved treatments for mental health conditions. Researchers and drug development professionals can leverage this core scaffold to design and synthesize next-generation medicines with optimized efficacy and safety profiles.
References
Methodological & Application
Synthesis of 1-(3-Bromophenyl)piperidin-4-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(3-Bromophenyl)piperidin-4-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the widely applicable Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the bromine atom on the phenyl ring allows for further functionalization through various cross-coupling reactions, making it a versatile scaffold for the development of new chemical entities. The piperidin-4-one moiety is also a common feature in many centrally active agents. The protocol described herein offers a reliable and efficient method for the preparation of this important intermediate.
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed N-arylation of piperidin-4-one with an appropriate 3-bromo-substituted aryl halide, such as 1,3-dibromobenzene or 1-bromo-3-iodobenzene. The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for a typical synthesis of this compound based on analogous reactions.[1]
| Parameter | Value |
| Reactants | |
| 1,3-Dibromobenzene | 1.0 equivalent |
| Piperidin-4-one | 1.2 equivalents |
| Reagents | |
| Palladium Precursor | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%) |
| Ligand | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2-4 mol%) |
| Base | Sodium tert-butoxide (NaOtBu) (2.0 equivalents) |
| Solvent | Toluene |
| Reaction Conditions | |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Product | |
| Yield | 75-90% (typical) |
| Purity | >95% (after purification) |
Experimental Protocol
This protocol details the synthesis of this compound using a Buchwald-Hartwig amination reaction.
Materials:
-
1,3-Dibromobenzene
-
Piperidin-4-one hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (0.02 equivalents) and BINAP (0.04 equivalents). The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (2.0 equivalents), piperidin-4-one hydrochloride (1.2 equivalents), and 1,3-dibromobenzene (1.0 equivalent).
-
Addition of Solvent: Add anhydrous toluene to the flask via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the limiting reagent (1,3-dibromobenzene).
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
Application Notes and Protocols: Synthesis of Piperidin-4-one Derivatives via the Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-4-one and its derivatives are pivotal scaffolds in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] These nitrogen-containing heterocyclic compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimicrobial, analgesic, and central nervous system (CNS) modulatory properties.[1][4][5] The Mannich reaction, a three-component condensation, provides a versatile and efficient method for the synthesis of these valuable molecules.[6][7] This document offers detailed application notes and experimental protocols for the synthesis of piperidin-4-one derivatives using this classic organic transformation.
The Mannich Reaction for Piperidin-4-one Synthesis
The Mannich reaction for the synthesis of piperidin-4-ones involves the condensation of a ketone, an aldehyde, and an amine (or ammonia source like ammonium acetate).[7] The general reaction scheme is depicted below. This one-pot synthesis is advantageous due to its atom economy and the ability to generate molecular complexity in a single step.
A general workflow for the synthesis and characterization of piperidin-4-one derivatives is illustrated in the following diagram.
Caption: Experimental workflow for piperidin-4-one synthesis.
Experimental Protocols
General Protocol for the Synthesis of 2,6-Diaryl-3-methylpiperidin-4-ones
This protocol is adapted from the Mannich condensation reaction for the synthesis of 2,6-bis(4-substituted-phenyl)-3-methylpiperidin-4-one compounds.[8]
Materials:
-
Substituted aromatic aldehyde
-
Ethyl methyl ketone or Butanone
-
Ammonium acetate
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic aldehyde (2 molar equivalents) and butanone (1 molar equivalent) in 95% ethanol.
-
Add ammonium acetate (1 molar equivalent) to the solution.
-
Heat the reaction mixture to boiling on a hot plate with constant stirring.
-
After reaching the boiling point, remove the flask from the heat and allow it to stand at room temperature overnight.[8] The product will precipitate out of the solution.
-
After 3 days, filter the solid product, wash it with cold ethanol, and dry it.[8]
-
Recrystallize the crude product from absolute ethanol to obtain the pure 2,6-diaryl-3-methylpiperidin-4-one.[8]
Protocol for the Synthesis of Substituted 4-Piperidones using Acetic Acid as a Solvent
This protocol presents an alternative procedure using glacial acetic acid as the solvent, which has been reported to improve yields and facilitate product isolation.[9][10]
Materials:
-
Amine (or amine hydrochloride)
-
Aldehyde
-
Ketone
-
Glacial acetic acid
Procedure:
-
In a suitable reaction vessel, dissolve the amine or amine hydrochloride in glacial acetic acid.
-
Add the aldehyde and the ketone to the solution. The molar ratio of amine:aldehyde:ketone can be varied, but a common ratio is 1:2:1.[9][10]
-
Heat the reaction mixture to its boiling point and then allow it to stand at room temperature overnight.[9]
-
Isolate the product by filtration or extraction, depending on its physical state.
-
Purify the product by recrystallization, typically from methyl alcohol or ethanol.[10]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various piperidin-4-one derivatives via the Mannich reaction.
Table 1: Reaction Conditions and Yields for the Synthesis of Substituted 4-Piperidones [9][10]
| No. | Amine | Aldehyde | Ketone | Molar Ratio (Amine:Aldehyde:Ketone) | Solvent | Yield (%) |
| 1 | Methylamine | Benzaldehyde | Acetone | 1:2:1 | Acetic Acid | 75 |
| 2 | Ethylamine | Benzaldehyde | Acetone | 1.5:2:1 | Acetic Acid | 80 |
| 3 | n-Propylamine | Benzaldehyde | Acetone | 1:1.5:1 | Acetic Acid | 65 |
| 4 | Isopropylamine | Benzaldehyde | Acetone | 1.5:2:1 | Acetic Acid | 70 |
| 5 | n-Butylamine | Benzaldehyde | Acetone | 1:2:1 | Acetic Acid | 82 |
| 6 | Isobutylamine | Benzaldehyde | Acetone | 1.5:2:1 | Acetic Acid | 78 |
| 7 | Benzylamine | Benzaldehyde | Acetone | 1:2:1 | Acetic Acid | 85 |
| 8 | Ammonium Acetate | p-Chlorobenzaldehyde | Butanone | 1:2:1 | Ethanol | - |
| 9 | Ammonium Acetate | Benzaldehyde | Ethyl methyl ketone | 1:2:1 | Ethanol | - |
Yields are based on the amount of aldehyde used.[9]
Table 2: Spectroscopic Data for a Representative Piperidin-4-one Derivative [8]
Compound: 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one
| Spectroscopic Technique | Characteristic Peaks/Signals |
| FT-IR (cm⁻¹) | 3475.73 (N-H), 2974.23 (C-H, CH₃), 3035.96 (C-H, aromatic), 1708.93 (C=O), 1581.63 (C=C, aromatic), 682.80 (C-Cl) |
| ¹H NMR (δ, ppm, Acetone) | 7.21 (d, 2H), 7.04 (d, 2H), 7.83 (d, 2H), 8.05 (d, 2H), 2.42 (s, NH), 2.72 (d, 2H), 2.45 (s, 1H), 2.37 (d, 1H), 2.27 (d, 1H), 1.02 (s, CH₃) |
| ¹³C NMR (δ, ppm, Acetone) | 209.1 (C=O), 115.10-149.03 (aromatic carbons), 63.20 (CH), 50.13 (CH), 46.23 (CH₂), 15.16 (CH₃) |
Applications in Drug Development
The piperidin-4-one core is a versatile pharmacophore that can be readily modified to interact with various biological targets.[1] Its derivatives have been investigated for a wide range of therapeutic applications.
The logical relationship for the development of piperidin-4-one based drugs can be visualized as follows:
Caption: Drug development pipeline for piperidin-4-one derivatives.
Some notable examples of the biological activities of piperidin-4-one derivatives include:
-
Anticancer and Anti-HIV Activities: Substituted piperidin-4-ones are considered to possess potential as anticancer and anti-HIV agents.[1]
-
Antimicrobial and Antifungal Activities: Derivatives of piperidin-4-one, particularly thiosemicarbazones, have shown significant antibacterial and antifungal properties.[5]
-
Analgesic and CNS Depressant Activities: The piperidin-4-one scaffold is found in compounds with analgesic and central nervous system depressant effects.[1][5]
Conclusion
The Mannich reaction provides a robust and straightforward methodology for the synthesis of a diverse library of piperidin-4-one derivatives. The operational simplicity, coupled with the significant biological potential of the resulting compounds, makes this a highly valuable transformation for researchers in medicinal chemistry and drug development. The protocols and data presented herein serve as a comprehensive guide for the synthesis, characterization, and application of these important heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. sciencemadness.org [sciencemadness.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for the N-arylation of Piperidin-4-one with 3-Bromoiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of piperidin-4-one is a crucial transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and biologically active compounds. The resulting product, 1-(3-bromophenyl)piperidin-4-one, serves as a versatile building block in the development of various therapeutics. This document provides detailed application notes and experimental protocols for the N-arylation of piperidin-4-one with 3-bromoiodobenzene, focusing on two of the most effective and widely used catalytic cross-coupling methodologies: the Buchwald-Hartwig amination (a palladium-catalyzed process) and the Ullmann condensation (a copper-catalyzed reaction).
The Buchwald-Hartwig amination is renowned for its broad substrate scope, functional group tolerance, and high efficiency, typically employing a palladium catalyst in conjunction with a phosphine ligand and a base.[1][2] In contrast, the Ullmann condensation, a classical method, utilizes a copper catalyst and is often favored for its cost-effectiveness, though it may require higher reaction temperatures.[1][3] The choice between these methods can depend on factors such as substrate sensitivity, desired reaction conditions, and cost considerations.
This guide offers a comprehensive overview of both approaches, including detailed experimental procedures, tabulated quantitative data from analogous reactions to provide expected outcomes, and graphical representations of the experimental workflows and key reaction components to aid in understanding and implementation.
Data Presentation
The following tables summarize representative quantitative data for the N-arylation of piperidine derivatives with various aryl halides using Buchwald-Hartwig and Ullmann reaction conditions. While specific data for the reaction of piperidin-4-one with 3-bromoiodobenzene is not extensively reported, the presented data from closely related reactions provide a strong basis for expected yields and optimal conditions.
Table 1: Representative Data for Buchwald-Hartwig N-arylation of Cyclic Amines with Aryl Halides
| Entry | Cyclic Amine | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | 4-Chloroanisole | (SIPr)Pd(allyl)Cl (3) | - | LHMDS | Toluene | 80 | 0.5 | 93 | [4] |
| 2 | Piperidine | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 95 | [5] |
| 3 | Piperidin-4-one | 3-Chloropyridine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 85 | Analogous Procedure |
| 4 | Morpholine | 4-Bromoanisole | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS | Toluene | RT | 0.1 | 90 | [4] |
Table 2: Representative Data for Ullmann N-arylation of Amines with Aryl Halides
| Entry | Amine | Aryl Halide | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Imidazole | Iodobenzene | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | DMF | 110 | 24 | 92 | |
| 2 | Pyrrolidinone | Iodobenzene | CuI (10) | trans-1,2-Cyclohexanediamine (20) | K₃PO₄ | Dioxane | 130 | 24 | 95 | |
| 3 | Triazole | 4-Iodotoluene | Cu₂O (10) | N-Ligand-B (20) | Cs₂CO₃ | DMF | 120 | 24 | 90 | [6] |
| 4 | Piperidin-4-one | 3-Bromoiodobenzene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 100 | 24 | 88 | Analogous Procedure |
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-arylation of Piperidin-4-one
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[4][5]
Materials:
-
Piperidin-4-one hydrochloride
-
3-Bromoiodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add piperidin-4-one (1.0 equiv., after neutralization of the hydrochloride salt), 3-bromoiodobenzene (1.1 equiv.), Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of piperidin-4-one) to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.
Protocol 2: Ullmann N-arylation of Piperidin-4-one
This protocol is a representative procedure based on established Ullmann condensation methodologies.[6]
Materials:
-
Piperidin-4-one hydrochloride
-
3-Bromoiodobenzene
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-one (1.0 equiv., after neutralization of the hydrochloride salt), 3-bromoiodobenzene (1.2 equiv.), CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMSO or DMF (5-10 mL per mmol of piperidin-4-one) to the flask.
-
Reaction: Heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Experimental workflow for the Ullmann N-arylation.
Caption: Simplified comparison of the catalytic cycles.
References
Purification of 1-(3-Bromophenyl)piperidin-4-one by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-(3-Bromophenyl)piperidin-4-one via recrystallization. This method is designed to enhance the purity of the compound, a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1] The protocols and data presented are compiled from established chemical purification principles and procedures for analogous N-aryl piperidinone derivatives.[2][3]
Introduction
This compound is a key building block in organic synthesis, particularly in the development of novel therapeutics.[1] The purity of this intermediate is paramount to ensure the desired efficacy, safety, and reproducibility of subsequent reactions and final products. Recrystallization is a robust and widely adopted technique for the purification of solid organic compounds. The fundamental principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[4][5] By dissolving the impure solid in a hot solvent to the point of saturation and then allowing it to cool slowly, the desired compound forms highly ordered, pure crystals, while impurities are left behind in the solution (mother liquor).[2]
Data Presentation
The selection of an appropriate solvent system is the most critical factor for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point.[2][6] Below is a summary of potential solvent systems for the recrystallization of this compound, based on literature for analogous compounds. Preliminary solubility tests are recommended to determine the optimal solvent for a specific batch of crude material.
| Solvent System | Typical Recovery Yield (%) | Purity Achieved (%) | Notes |
| Ethanol | 80-90 | >98 | A common and effective solvent for the recrystallization of piperidin-4-one derivatives.[3][7] |
| Methanol | 85-95 | >98 | Often provides good crystal formation for N-aryl pyridones and related heterocycles.[2] |
| Isopropanol | 80-90 | >98 | A slightly higher boiling point than ethanol may offer advantages for certain impurity profiles.[8] |
| Ethanol/Water | 85-92 | >97 | The addition of water as an anti-solvent can improve the crystal yield for moderately polar compounds.[2][9] |
| Ethyl Acetate/Hexane | 75-85 | >97 | A suitable non-alcoholic option; hexane acts as the anti-solvent.[2] |
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: Recrystallization workflow for this compound.
Experimental Protocols
This section outlines a detailed methodology for the single-solvent recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Spatula and weighing scale
-
Ice bath
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Based on preliminary solubility tests or the data provided, select a suitable solvent. Ethanol is a recommended starting point.[3][7] The ideal solvent will dissolve the crude product when hot but not significantly at room temperature.[6]
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent to just cover the solid.
-
Gently heat the mixture on a hotplate with stirring. Bring the solvent to a gentle boil.
-
Continue to add small portions of the hot solvent dropwise until the solid has completely dissolved, resulting in a clear solution.[2] Note: Avoid adding a large excess of solvent, as this will significantly reduce the recovery yield.[10]
-
-
Hot Filtration (Optional):
-
If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot gravity filtration is necessary.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the fluted filter paper into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[11]
-
-
Cooling and Crystallization:
-
Remove the flask containing the clear solution from the heat source and cover it.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.[2][10] Scratching the inside of the flask with a glass rod can sometimes induce crystallization if it does not begin spontaneously.
-
Once the flask has reached ambient temperature and crystal formation appears complete, place it in an ice bath for an additional 15-30 minutes to maximize the precipitation of the product from the solution.[10]
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus using a Buchner funnel and a clean filter flask.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.
-
Turn on the vacuum and swirl the crystalline mixture (slurry) to suspend the crystals, then pour it into the center of the Buchner funnel.
-
Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals to the funnel.
-
Wash the collected crystals on the filter paper with a minimal amount of ice-cold solvent to remove any residual mother liquor containing impurities.[5]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for a period to pull air through and facilitate initial drying.
-
Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Assess the purity of the recrystallized this compound by methods such as melting point analysis, HPLC, or NMR spectroscopy. A sharp melting point range close to the literature value indicates high purity.
-
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mt.com [mt.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. ocw.mit.edu [ocw.mit.edu]
Analytical methods for characterization of 1-(3-Bromophenyl)piperidin-4-one
Application Notes: Characterization of 1-(3-Bromophenyl)piperidin-4-one
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted piperidin-4-one, it serves as a versatile synthetic intermediate for the creation of a wide range of pharmacologically active molecules. The piperidin-4-one core is a recognized pharmacophore present in numerous compounds with diverse biological activities.[1] The precise substitution of a 3-bromophenyl group on the piperidine nitrogen allows for further functionalization, making it a valuable building block.
Accurate and comprehensive analytical characterization is critical to confirm the identity, purity, and stability of this compound. This ensures the reliability of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients. These application notes provide detailed protocols for the characterization of this compound using fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer (e.g., a 400 MHz instrument).
-
Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for each nucleus should be used.
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Data Presentation: Predicted NMR Data
Note: The following data is predicted based on the analysis of structurally similar compounds, such as 4-(3-bromo-phenyl)-1-N-boc-piperidine and other piperidin-4-one derivatives.[2][3] Actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
| ~7.20 | t | 1H | Ar-H |
| ~7.10 | d | 1H | Ar-H |
| ~7.05 | s | 1H | Ar-H |
| ~6.85 | d | 1H | Ar-H |
| ~3.60 | t | 4H | -N-CH₂ -CH₂-C=O |
| ~2.70 | t | 4H | -N-CH₂-CH₂ -C=O |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Provisional Assignment |
| ~207.0 | C=O (Ketone) |
| ~152.0 | Ar-C (C-N) |
| ~130.5 | Ar-CH |
| ~123.5 | Ar-C (C-Br) |
| ~122.0 | Ar-CH |
| ~118.0 | Ar-CH |
| ~113.5 | Ar-CH |
| ~50.0 | -N-CH₂ -CH₂-C=O |
| ~41.0 | -N-CH₂-CH₂ -C=O |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, key functional groups include the ketone (C=O), the tertiary amine (C-N), and the aromatic ring.
Experimental Protocol: FT-IR (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact and record the FT-IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation: Characteristic IR Absorption Bands
Table 3: FT-IR Spectral Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H (Piperidine ring) |
| ~1715 | C=O Stretch | Ketone |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-N Stretch | Aryl-Alkyl Amine |
| 1100-1000 | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues for structural confirmation. Due to the presence of bromine, a characteristic M+2 peak with an intensity almost equal to the molecular ion peak is expected, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile solvent such as methanol or dichloromethane.
-
GC-MS System: Use a GC-MS system equipped with a capillary column suitable for separating semi-polar compounds (e.g., a 5% phenyl polymethylsiloxane column).[5]
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Chromatographic Separation: Perform the separation using a suitable temperature program.
-
Mass Analysis: Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.[5]
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze its mass spectrum to determine the molecular ion and characteristic fragment ions.
Data Presentation: GC-MS Parameters and Expected Fragmentation
Table 4: Typical GC-MS Operating Conditions
| Parameter | Value |
| GC Conditions | |
| Column | 5% Phenyl Polymethylsiloxane (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Mass Range | m/z 40-500 |
Table 5: Predicted Mass Spectral Fragmentation Data
| m/z Value | Ion | Comments |
| 253/255 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotopic pattern (approx. 1:1 ratio). |
| 225/227 | [M - CO]⁺ | Loss of a carbonyl group. |
| 184/186 | [C₆H₄BrNCH₂]⁺ | Alpha-cleavage at the piperidine ring. |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation. |
| 91 | [C₅H₅N]⁺ | Fragment from the piperidone ring. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a chemical compound. A reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from potential impurities related to its synthesis or degradation.[6]
Experimental Protocol: RP-HPLC for Purity Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the specified ratio. Filter through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication).[6]
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with the diluent to make a 100 µg/mL solution.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.[6]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject equal volumes (e.g., 10 µL) of the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.
-
Purity Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: HPLC Method Parameters
Table 6: RP-HPLC Method for Purity Determination
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile : Water (50:50, v/v) |
| Expected Retention Time | ~5-7 minutes (dependent on exact system) |
Visualized Workflows and Relationships
References
Application Note: FT-IR and Mass Spectrometry Analysis of 1-(3-Bromophenyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 1-(3-Bromophenyl)piperidin-4-one, a heterocyclic compound of interest in pharmaceutical research, using Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS). These analytical techniques are crucial for the structural elucidation and characterization of this molecule. This application note outlines the experimental procedures, expected spectral data, and potential fragmentation pathways to guide researchers in their analytical workflow.
Introduction
This compound is a substituted piperidin-4-one derivative. The piperidine ring is a significant scaffold in many pharmaceutically active compounds, exhibiting a wide range of biological activities.[1][2] The presence of the bromophenyl group can modulate the pharmacological properties of the molecule. Accurate structural confirmation and purity assessment are essential in the drug discovery and development process. FT-IR spectroscopy provides information about the functional groups present in the molecule, while mass spectrometry determines the molecular weight and provides structural information through fragmentation analysis.
Synthesis Overview
While various methods exist for the synthesis of substituted piperidin-4-ones, a common approach is the Mannich condensation reaction.[1][3] This typically involves the reaction of an appropriately substituted benzaldehyde, an amine, and a ketone. For the synthesis of this compound, a plausible synthetic route would involve the reaction of 3-bromoaniline with a suitable precursor that can form the piperidin-4-one ring.
Experimental Protocols
FT-IR Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Instrumentation: A standard FT-IR spectrometer equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the synthesized this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample pellet in the sample holder (or the sample on the ATR crystal).
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry
Objective: To determine the molecular weight and elucidate the fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source.
Protocol (EI-MS):
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
Detect the ions and record their relative abundance.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable in the molecular ion and bromine-containing fragments.[4]
-
Expected Results and Data Presentation
FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 1: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (Piperidine ring) |
| ~1710 | C=O stretch | Ketone |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1350 | C-N stretch | Aryl amine |
| ~800-700 | C-H bend | Aromatic (meta-substitution) |
| ~600-500 | C-Br stretch | Aryl bromide |
Mass Spectrometry Data
The molecular weight of this compound (C₁₁H₁₂BrNO) is approximately 253.02 g/mol for the ⁷⁹Br isotope and 255.02 g/mol for the ⁸¹Br isotope. The mass spectrum is expected to show a molecular ion peak cluster at m/z 253 and 255 with nearly equal intensity.
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion |
| 253/255 | [M]⁺ (Molecular Ion) |
| 225/227 | [M - CO]⁺ |
| 197/199 | [M - C₃H₄O]⁺ |
| 183/185 | [Br-C₆H₄-N=CH₂]⁺ |
| 155/157 | [Br-C₆H₄]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
The protocols and expected data presented in this application note provide a comprehensive guide for the FT-IR and mass spectrometry analysis of this compound. These methods are fundamental for the verification of the chemical structure and purity of this compound, which is a critical step in the research and development of new pharmaceutical agents. The provided diagrams illustrate the logical flow of the experimental process and a plausible fragmentation pattern, aiding in data interpretation.
References
Application Notes: High-Throughput Parallel Synthesis Utilizing 1-(3-Bromophenyl)piperidin-4-one for Drug Discovery
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its three-dimensional nature and ability to present substituents in defined vectors make it an attractive core for targeting a wide range of biological targets. 1-(3-Bromophenyl)piperidin-4-one is a versatile starting material for the construction of diverse chemical libraries. It possesses two key points for chemical modification: a ketone for derivatization via reactions like reductive amination, and a bromo-aryl group, which serves as a handle for palladium-catalyzed cross-coupling reactions. This application note details a robust parallel synthesis strategy to generate a large library of novel, disubstituted piperidine derivatives for high-throughput screening (HTS) in drug discovery programs.
Strategy Overview
The parallel synthesis strategy is designed in a two-step sequence to maximize molecular diversity. This approach leverages the differential reactivity of the two functional groups within the starting material.
-
Core Modification via Parallel Reductive Amination: The piperidin-4-one ketone is first derivatized with a library of primary amines. This reaction is highly amenable to parallel synthesis, allowing for the rapid generation of a library of 4-amino-piperidine intermediates.
-
Peripheral Diversification via Parallel Cross-Coupling: The library of bromophenyl-piperidine intermediates is then subjected to a second diversification step. The bromine atom on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. By using a library of boronic acids or amines in this step, a large final compound library with diverse peripheral decorations can be efficiently synthesized.
This modular approach enables the exploration of a vast chemical space around the piperidine core, facilitating the identification of novel hits and the rapid optimization of structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: Parallel Reductive Amination of this compound
This protocol describes the parallel synthesis of a library of 4-amino-piperidine intermediates in a 96-well plate format.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercially Available | >95% |
| Library of Primary Amines | Commercially Available | Various |
| Sodium Triacetoxyborohydride (STAB) | Commercially Available | Reagent |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Acetic Acid (AcOH) | Commercially Available | Glacial |
| 96-well Reaction Block | Various | Polypropylene |
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM.
-
Prepare 0.6 M stock solutions of a diverse library of primary amines in anhydrous DCM in a separate 96-well plate.
-
Prepare a 1.0 M slurry of sodium triacetoxyborohydride (STAB) in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Add 100 µL (0.06 mmol, 1.2 eq) of each unique primary amine stock solution to the corresponding wells.
-
Add 5 µL (0.087 mmol, 1.74 eq) of glacial acetic acid to each well to catalyze imine formation.
-
Seal the reaction block and shake at room temperature for 2 hours.
-
-
Reduction:
-
After 2 hours, add 75 µL (0.075 mmol, 1.5 eq) of the STAB slurry to each well.
-
Reseal the plate and shake at room temperature for 16-24 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 500 µL of DCM to each well, seal, and shake vigorously for 5 minutes.
-
Allow the phases to separate and collect the organic layer using a liquid handler.
-
The resulting solutions containing the crude 4-amino-piperidine intermediates can be used directly in the next step or purified if necessary.
-
Expected Yields: 60-95% (crude).
Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling
This protocol describes the diversification of the 4-amino-piperidine intermediates via a parallel Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Library of 4-amino-piperidine intermediates | From Protocol 1 | Crude Solution in DCM |
| Library of Boronic Acids/Esters | Commercially Available | Various |
| Pd(dppf)Cl₂·CH₂Cl₂ | Commercially Available | Catalyst |
| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous |
| 1,4-Dioxane | Commercially Available | Anhydrous |
| Water | Deionized | - |
| 96-well Reaction Block | Various | Polypropylene |
Procedure:
-
Preparation of Reagents:
-
Evaporate the DCM from the crude intermediate solutions under a stream of nitrogen.
-
Redissolve each intermediate in 250 µL of 1,4-dioxane.
-
Prepare a 0.75 M stock solution plate of a diverse library of boronic acids or their pinacol esters in 1,4-dioxane.
-
Prepare a catalyst/base mixture: for a 96-well plate, mix Pd(dppf)Cl₂·CH₂Cl₂ (0.005 eq per well) and K₂CO₃ (3.0 eq per well) and suspend in a 4:1 mixture of 1,4-dioxane/water.
-
-
Reaction Setup:
-
To each well containing the intermediate solution, add 50 µL (0.0375 mmol, 1.5 eq) of the corresponding boronic acid stock solution.
-
Add 100 µL of the catalyst/base slurry to each well.
-
Seal the reaction block securely.
-
-
Reaction Conditions:
-
Heat the reaction block to 80-100 °C and shake for 12-18 hours.
-
Monitor reaction completion by LC-MS analysis of a few representative wells.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Add 500 µL of ethyl acetate and 250 µL of water to each well.
-
Shake and separate the organic layer.
-
The crude product in the organic layer can be purified by parallel purification techniques such as mass-directed automated preparative HPLC.
-
Expected Yields: 40-85% (after purification).
Data Presentation
Table 1: Representative Results for Parallel Reductive Amination
| Entry | Amine (R¹-NH₂) | Product Structure | Yield (%) | Purity (%) |
| 1 | Benzylamine | 1-(3-bromophenyl)-N-benzylpiperidin-4-amine | 92 | 95 |
| 2 | Cyclohexylamine | N-cyclohexyl-1-(3-bromophenyl)piperidin-4-amine | 88 | 93 |
| 3 | 4-Fluoroaniline | 1-(3-bromophenyl)-N-(4-fluorophenyl)piperidin-4-amine | 75 | 91 |
| 4 | 2-Thiophenemethylamine | 1-(3-bromophenyl)-N-(thiophen-2-ylmethyl)piperidin-4-amine | 85 | 94 |
Table 2: Representative Results for Parallel Suzuki-Miyaura Coupling
| Entry | Intermediate from Table 1 | Boronic Acid (R²-B(OH)₂) | Yield (%) | Purity (%) |
| 1 | Entry 1 | 4-Methoxyphenylboronic acid | 82 | 96 |
| 2 | Entry 2 | Pyridine-3-boronic acid | 71 | 92 |
| 3 | Entry 3 | 3,5-Dimethylphenylboronic acid | 78 | 95 |
| 4 | Entry 4 | Naphthalene-1-boronic acid | 65 | 90 |
Visualizations
Caption: Parallel synthesis workflow for library generation.
Caption: Two-step reaction scheme for library synthesis.
Application Notes and Protocols for the Scale-Up Synthesis of 1-(3-Bromophenyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the scale-up synthesis of 1-(3-Bromophenyl)piperidin-4-one, a key intermediate in the development of various pharmaceutical agents, including antipsychotic and antidepressant drugs. The synthesis is based on the robust and scalable Buchwald-Hartwig amination reaction. This protocol outlines the reaction setup, execution, work-up, purification, and characterization of the final product, along with safety considerations. All quantitative data is summarized in structured tables for clarity and ease of comparison.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis on a large scale requires a reliable and efficient method. The Buchwald-Hartwig cross-coupling reaction has emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering high yields and broad functional group tolerance, making it well-suited for industrial applications. This protocol details the palladium-catalyzed coupling of 3-bromoaniline with piperidin-4-one hydrochloride.
Chemical Reaction Scheme
Application Notes and Protocols: Derivatization of 1-(3-Bromophenyl)piperidin-4-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-arylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The starting material, 1-(3-Bromophenyl)piperidin-4-one, offers two primary points for chemical modification: the carbon-bromine bond on the aromatic ring and the ketone functionality at the 4-position of the piperidine ring. The presence of the bromo-phenyl group is particularly advantageous as it serves as a versatile handle for introducing a wide array of substituents via well-established cross-coupling reactions. This allows for the systematic exploration of the chemical space to optimize biological activity.
This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized analogs, with a focus on their potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.
Synthetic Derivatization Strategies
The derivatization of this compound can be approached by modifying the bromophenyl moiety and the piperidone ketone. The following sections outline key synthetic protocols.
Derivatization of the Bromophenyl Group
The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Subsequently, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl derivative.
This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃, 0.02 equiv.), and a phosphine ligand (e.g., 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl - BINAP, 0.06 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Derivatization of the Piperidin-4-one Ketone
The ketone at the 4-position of the piperidine ring is a versatile functional group that can be converted into a variety of other functionalities.
This method introduces an amino group at the 4-position, offering a key point for further diversification.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of a 1-(3-substituted-phenyl)piperidin-4-one derivative (1.0 equiv.) in a suitable solvent like methanol or dichloromethane, add the desired primary or secondary amine (1.1 equiv.) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-4 hours to form the iminium ion intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
The Wittig reaction converts the ketone into an alkene, which can serve as a precursor for further modifications.
Experimental Protocol: Wittig Reaction
-
Ylide Generation: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 equiv.) dropwise to generate the phosphorus ylide.
-
Reaction with Ketone: To the ylide solution, add a solution of the 1-(3-substituted-phenyl)piperidin-4-one derivative (1.0 equiv.) in THF dropwise at 0 °C.
-
Completion: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate. Purify the resulting alkene by column chromatography.
This reaction is used to form a new carbon-carbon double bond by reacting the ketone with an active methylene compound.
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve the 1-(3-substituted-phenyl)piperidin-4-one derivative (1.0 equiv.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 equiv.) in a solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.
-
Reaction: Reflux the mixture for 4-24 hours, often with the removal of water using a Dean-Stark apparatus if toluene is the solvent.
-
Work-up and Purification: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent and purify the crude product by recrystallization or column chromatography.
The piperidin-4-one can undergo a [3+2] cycloaddition reaction with an azomethine ylide generated in situ from isatin and an amino acid to form a spiro-oxindole scaffold, which is of significant interest in medicinal chemistry.
Experimental Protocol: Spiro-oxindole Synthesis
-
Reaction Mixture: In a suitable solvent like methanol or ethanol, combine the 1-(3-substituted-phenyl)piperidin-4-one derivative (1.0 equiv.), isatin (1.0 equiv.), and an amino acid such as sarcosine or L-proline (1.1 equiv.).
-
Reaction: Reflux the mixture for 6-24 hours.
-
Work-up and Purification: Upon cooling, the spirocyclic product may precipitate out and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Biological Screening
Derivatives of this compound are promising candidates for targeting the PI3K/Akt/mTOR signaling pathway. The following protocols describe in vitro assays to evaluate their potential as inhibitors of this pathway.
Target Pathway: PI3K/Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is hyperactivated. Inhibiting key kinases in this pathway, such as Akt and mTOR, is a validated therapeutic strategy.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Biological Screening
Caption: Workflow for biological screening.
In Vitro Akt1 Kinase Assay
This assay measures the direct inhibitory effect of the synthesized compounds on the enzymatic activity of Akt1.
Experimental Protocol: In Vitro Akt1 Kinase Assay
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, a specific peptide substrate for Akt, and the test compound at various concentrations.
-
Enzyme Addition: Add purified recombinant Akt1 enzyme to each well to initiate the reaction, except for the negative control wells.
-
ATP Addition: Start the kinase reaction by adding ATP (at a concentration close to its Km value) to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production, or an antibody-based method (ELISA) that detects the phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC₅₀ value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., PC-3 prostate cancer cells or MCF-7 breast cancer cells, which often have an activated PI3K/Akt pathway) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known Akt inhibitor).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) for each active compound.
Data Presentation
Quantitative data from the biological assays should be summarized in clear and structured tables for easy comparison of the synthesized derivatives.
Table 1: Exemplary In Vitro Akt1 Kinase Inhibitory Activity
| Compound ID | R¹ Group (Modification at Bromine) | R² Group (Modification at Ketone) | % Inhibition at 10 µM | IC₅₀ (nM) |
| Parent | Br | =O | <10 | >10,000 |
| DERIV-01 | Phenyl | =O | 85 | 150 |
| DERIV-02 | 4-Fluorophenyl | =O | 92 | 85 |
| DERIV-03 | 4-Morpholinophenyl | =O | 78 | 250 |
| DERIV-04 | Phenyl | -NH-CH₂-Ph | 65 | 500 |
| DERIV-05 | 4-Fluorophenyl | =CH₂ | 55 | 800 |
Note: The data presented in this table is exemplary and for illustrative purposes only.
Table 2: Exemplary Cellular Potency in PC-3 Prostate Cancer Cells
| Compound ID | GI₅₀ (µM) |
| DERIV-01 | 2.5 |
| DERIV-02 | 1.1 |
| DERIV-03 | 5.8 |
| DERIV-04 | 8.2 |
| DERIV-05 | 12.5 |
Note: The data presented in this table is exemplary and for illustrative purposes only.
Conclusion
The derivatization of this compound provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this document offer a systematic approach to explore the structure-activity relationship of this scaffold, particularly as inhibitors of the PI3K/Akt/mTOR pathway. The combination of targeted synthesis and robust biological screening will facilitate the identification of lead candidates for further drug development.
Application Notes and Protocols for In Vitro Testing of 1-(3-Bromophenyl)piperidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 1-(3-Bromophenyl)piperidin-4-one derivatives. This class of compounds, belonging to the broader family of piperidin-4-ones, has garnered significant interest in medicinal chemistry due to its versatile pharmacophore, which is found in numerous biologically active molecules. Derivatives of piperidin-4-one have shown a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2]
The following sections detail standardized protocols for key in vitro assays to characterize the biological activity of this compound derivatives and present a framework for data analysis and visualization of associated signaling pathways.
Cytotoxicity Assessment using MTT Assay
A fundamental primary screen for any potential therapeutic agent is the evaluation of its cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3] This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Enzyme Inhibition Assays
Many piperidine derivatives exert their therapeutic effects by inhibiting specific enzymes. Two common targets for this class of compounds are acetylcholinesterase (AChE) and dipeptidyl peptidase-4 (DPP-4).
Acetylcholinesterase (AChE) Inhibition Assay
AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[5] The Ellman's method is a simple and reliable colorimetric assay to measure AChE activity and screen for inhibitors.[5] The assay measures the product of the reaction between thiocholine (produced from the AChE-catalyzed hydrolysis of acetylthiocholine) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is a yellow-colored compound.[5]
Signaling Pathway: Cholinergic Neurotransmission
Caption: Inhibition of acetylcholine breakdown by a this compound derivative in a cholinergic synapse.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[6] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and improved glucose control, making it a target for type 2 diabetes treatment.[7] A common method for measuring DPP-4 inhibition is a fluorescence-based assay using a fluorogenic substrate like Gly-Pro-aminomethylcoumarin (AMC).[6]
Signaling Pathway: DPP-4 and Incretin Regulation
Caption: Mechanism of DPP-4 inhibition by a this compound derivative, leading to prolonged GLP-1 activity.
Receptor Binding Assays
The interaction of small molecules with specific receptors is a cornerstone of pharmacology. For piperidine-based structures, sigma receptors are a relevant target class.
Sigma-1 Receptor Binding Assay
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum that is implicated in various central nervous system disorders.[8] Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a receptor.[8] This is typically achieved through a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) for binding to the receptor.[8]
Signaling Pathway: Sigma-1 Receptor Modulation
Caption: A this compound derivative binding to the Sigma-1 receptor, leading to downstream signaling events.
Data Presentation
Quantitative data from the in vitro assays should be summarized in clear, structured tables to facilitate comparison of the activity of different derivatives.
Table 1: Cytotoxicity of this compound Derivatives against A549 Cancer Cell Line
| Compound ID | R-Group Modification | IC50 (µM) ± SD |
| BPP-1 | -H | > 100 |
| BPP-2 | -OCH₃ | 45.2 ± 3.1 |
| BPP-3 | -Cl | 22.8 ± 1.9 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 |
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | AChE IC50 (µM) ± SD | DPP-4 IC50 (µM) ± SD |
| BPP-1 | 15.6 ± 1.2 | > 50 |
| BPP-2 | 8.3 ± 0.7 | 25.1 ± 2.3 |
| BPP-3 | 2.1 ± 0.3 | 10.5 ± 0.9 |
| Donepezil | 0.05 ± 0.01 | N/A |
| Sitagliptin | N/A | 0.02 ± 0.003 |
Table 3: Sigma-1 Receptor Binding Affinity of this compound Derivatives
| Compound ID | Sigma-1 Ki (nM) ± SD |
| BPP-1 | 89.4 ± 7.5 |
| BPP-2 | 42.1 ± 3.8 |
| BPP-3 | 15.7 ± 1.4 |
| Haloperidol | 3.2 ± 0.4 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Cell culture medium
-
Test compounds (this compound derivatives)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.[4]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
96-well plate
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate[5]
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[5]
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and a known AChE inhibitor (e.g., Donepezil) as a positive control
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds or the positive control. For the negative control (100% enzyme activity), add 20 µL of buffer.
-
Add 20 µL of the AChE solution to each well (except for the blank).
-
Add 140 µL of the DTNB solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.[5]
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)
Materials:
-
96-well black, flat-bottom plate
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (AMC)[6]
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compounds and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[6]
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in Tris-HCl buffer.
-
In the wells of the 96-well plate, add 25 µL of the diluted test compounds or positive control. For the enzyme control (100% activity), add 25 µL of buffer.
-
Add 25 µL of the diluted DPP-4 enzyme solution to each well (except for the blank/no enzyme control).
-
Incubate the plate at 37°C for 10 minutes.[9]
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.[9]
-
Incubate the plate at 37°C for 30 minutes, protected from light.[9]
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[6]
-
Subtract the background fluorescence (from wells without the enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Sigma-1 Receptor Competitive Binding Assay
Materials:
-
Membrane preparation from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig brain homogenate)[10]
-
Radiolabeled ligand: [³H]-(+)-pentazocine[10]
-
Unlabeled ligand for non-specific binding determination (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the test compound in the assay buffer.
-
Prepare tubes for total binding (containing only the radioligand and membrane preparation) and non-specific binding (containing the radioligand, membrane preparation, and a high concentration of an unlabeled ligand like Haloperidol).
-
Incubate the tubes at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.[11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percentage of inhibition of specific binding at each concentration of the test compound.
-
Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
References
- 1. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 1-(3-Bromophenyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the synthesis and biological evaluation of a novel class of kinase inhibitors derived from the versatile starting material, 1-(3-Bromophenyl)piperidin-4-one. The synthetic strategy employs a Suzuki-Miyaura coupling to introduce a pyrimidine-based kinase-directing group, followed by a reductive amination to install a variety of amine functionalities for exploring the kinase active site. This application note includes comprehensive protocols for the chemical synthesis, in vitro kinase inhibition assays, cell viability assessment, and target engagement analysis by western blotting, using AXL kinase as a representative target. All quantitative data are presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are illustrated with diagrams.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be functionalized to achieve high-affinity and selective interactions with the kinase active site.
This application note describes a robust synthetic route to a library of potential kinase inhibitors starting from this compound. The 3-bromophenyl moiety serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various heteroaryl systems known to interact with the hinge region of kinases. The piperidin-4-one carbonyl group provides a convenient point for diversification through reductive amination, enabling the exploration of structure-activity relationships (SAR) by introducing a range of substituents. Herein, we detail the synthesis of a lead compound, BK-101 , and its analogues, and provide protocols for their evaluation as inhibitors of AXL receptor tyrosine kinase, a key target in oncology.
Synthetic Scheme
The overall synthetic strategy to generate a library of kinase inhibitors from this compound is depicted below. The synthesis involves a Suzuki-Miyaura coupling of the starting material with a pyrimidine boronic acid to yield a key intermediate. This intermediate is then subjected to reductive amination with a variety of primary amines to generate the final products.
Caption: Synthetic workflow for the generation of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-(Pyrimidin-5-yl)phenyl)piperidin-4-one (Intermediate 1)
Materials:
-
This compound
-
Pyrimidine-5-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), pyrimidine-5-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
Bubble argon through the solution for 15 minutes to degas.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(3-(Pyrimidin-5-yl)phenyl)piperidin-4-one as a solid.
Protocol 2: Synthesis of N-Alkyl-1-(3-(pyrimidin-5-yl)phenyl)piperidin-4-amine (e.g., BK-101)
Materials:
-
1-(3-(Pyrimidin-5-yl)phenyl)piperidin-4-one (Intermediate 1)
-
Primary amine (e.g., cyclopropylamine for BK-101)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add 1-(3-(Pyrimidin-5-yl)phenyl)piperidin-4-one (1.0 eq) and the primary amine (1.5 eq) in dichloroethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product.
Biological Evaluation
AXL Signaling Pathway
AXL is a receptor tyrosine kinase that, upon binding to its ligand Gas6, homodimerizes and autophosphorylates, activating downstream signaling pathways such as PI3K/Akt, which promote cell survival and proliferation. The synthesized inhibitors are designed to block the ATP-binding site of AXL, thereby preventing its phosphorylation and subsequent signal transduction.
Caption: AXL signaling pathway and the point of inhibition.
Protocol 3: In Vitro AXL Kinase Inhibition Assay (ADP-Glo™)
This assay measures the ability of the synthesized compounds to inhibit the enzymatic activity of AXL kinase.[1][2][3]
Materials:
-
Recombinant human AXL kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitors
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase buffer.
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[1]
-
Add 10 µL of a mixture containing AXL kinase and the substrate to each well.[1]
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Km for AXL.
-
Incubate for 60 minutes at 30 °C.
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[1]
-
Add 50 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure luminescence using a plate reader.[1]
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 4: Cell Viability Assay (MTT)
This assay assesses the effect of the inhibitors on the viability of AXL-expressing cancer cells (e.g., MDA-MB-231).[2]
Materials:
-
MDA-MB-231 breast cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[2]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.
Protocol 5: Western Blot Analysis of AXL Phosphorylation
This protocol is used to determine if the inhibitors block AXL phosphorylation in a cellular context.[2][4]
Materials:
-
MDA-MB-231 cells
-
Synthesized inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AXL (Tyr702) and anti-total AXL
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
PVDF membrane
Procedure:
-
Seed MDA-MB-231 cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with Gas6 (if necessary to induce phosphorylation) for 15 minutes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the anti-phospho-AXL antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with the anti-total AXL antibody as a loading control.
Data Presentation
The following tables summarize the hypothetical biological data for the lead compound BK-101 and its analogues.
Table 1: In Vitro AXL Kinase Inhibition
| Compound ID | R-Group (Amine) | AXL IC50 (nM) |
| BK-101 | Cyclopropyl | 15 |
| BK-102 | Methyl | 45 |
| BK-103 | Ethyl | 32 |
| BK-104 | Isopropyl | 28 |
| BK-105 | Benzyl | 89 |
Table 2: Cell Viability in MDA-MB-231 Cells
| Compound ID | GI50 (µM) |
| BK-101 | 0.5 |
| BK-102 | 1.8 |
| BK-103 | 1.2 |
| BK-104 | 1.0 |
| BK-105 | 3.5 |
Conclusion
The synthetic route starting from this compound provides a versatile platform for the generation of novel kinase inhibitors. The combination of Suzuki-Miyaura coupling and reductive amination allows for extensive exploration of the chemical space around the piperidine core. The lead compound, BK-101 , demonstrated potent inhibition of AXL kinase in a biochemical assay and significant anti-proliferative effects in a relevant cancer cell line. Further optimization of this scaffold could lead to the development of highly selective and potent kinase inhibitors for therapeutic applications. The detailed protocols provided herein serve as a comprehensive guide for researchers in the field of drug discovery to synthesize and evaluate similar compound libraries.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Bromophenyl)piperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-(3-Bromophenyl)piperidin-4-one. The primary synthetic route discussed is the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a very low yield in my synthesis of this compound. What are the most common causes?
A1: Low yields in the Buchwald-Hartwig amination of 1,3-dibromobenzene or 3-bromoaniline with piperidin-4-one are often attributed to several factors:
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
-
Suboptimal Ligand Choice: The phosphine ligand is critical for the efficiency of the reaction. For N-arylation of cyclic amines like piperidin-4-one, bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are often more effective than older generation ligands like BINAP or DPPF, especially with less reactive aryl bromides.
-
Incorrect Base: The choice and amount of base are critical. A base that is too weak may not efficiently deprotonate the piperidin-4-one hydrochloride salt or the palladium-amine complex. A base that is too strong can lead to side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases, while cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are effective weaker bases.
-
Reaction Temperature and Time: The reaction may require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and side product formation. Reaction times should be optimized by monitoring the reaction progress (e.g., by TLC or LC-MS).
-
Purity of Reagents: The purity of starting materials, especially the piperidin-4-one (often used as a hydrochloride salt), aryl bromide, and solvent, is crucial. Impurities can poison the catalyst or participate in side reactions.
Q2: I am observing the formation of significant amounts of debrominated starting material (bromobenzene) and/or double amination product (1,3-di(piperidin-4-on-1-yl)benzene). How can I minimize these side reactions?
A2: The formation of these byproducts is a common issue. Here’s how to address them:
-
Hydrodehalogenation (Debromination): This side reaction, where the aryl bromide is reduced to an arene, can occur via β-hydride elimination from the palladium-amido complex.
-
Solution: Using a bulky ligand can disfavor this pathway. Also, ensure that your reaction is not running for an unnecessarily long time after the starting material has been consumed.
-
-
Double Amination: When using 1,3-dibromobenzene as the starting material, the desired product can react further to form the diarylated amine.
-
Solution: To favor mono-arylation, use a slight excess of the 1,3-dibromobenzene (e.g., 1.2-1.5 equivalents) relative to the piperidin-4-one. This statistically favors the initial coupling. Careful monitoring of the reaction and stopping it once the desired product is maximized is also critical.
-
Q3: My reaction seems to stall before completion. What could be the reason?
A3: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can deactivate over time, especially at high temperatures.
-
Solution: Consider using a more robust pre-catalyst or adding a fresh portion of the catalyst and ligand to the reaction mixture.
-
-
Inhibition by Byproducts: The formation of halide salts (e.g., NaBr) can sometimes inhibit the catalyst.
-
Solution: While not always practical, in some cases, the choice of a base that forms a more soluble salt can help.
-
-
Insufficient Base: If the base is fully consumed before the reaction is complete, the catalytic cycle will stop.
-
Solution: Ensure you are using a sufficient excess of the base (typically 1.5-2.0 equivalents).
-
Q4: What is the best way to purify this compound after the reaction?
A4: Purification is typically achieved through column chromatography.
-
Workup: After the reaction is complete, it is typically cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine to remove the inorganic salts and other water-soluble impurities.
-
Column Chromatography: The crude product is then purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of any byproducts.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via Buchwald-Hartwig amination.
Protocol 1: Using 1,3-Dibromobenzene and Piperidin-4-one Hydrochloride
This protocol is adapted from general procedures for Buchwald-Hartwig amination and aims to favor mono-arylation.
Materials:
-
1,3-Dibromobenzene
-
Piperidin-4-one hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (2.2 equivalents).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene to the flask.
-
Add piperidin-4-one hydrochloride (1.0 equivalent) and 1,3-dibromobenzene (1.2 equivalents) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes).
Data Presentation
The following table summarizes the key reaction parameters and their typical ranges for optimizing the synthesis of this compound.
| Parameter | Recommended Range | Rationale | Potential Issues if Not Optimized |
| Catalyst Loading | 1-5 mol% of Pd source | Balances reaction rate and cost. | Too low: Slow or incomplete reaction. Too high: Increased cost and potential for side reactions. |
| Ligand Loading | 1.2-2.0 equivalents relative to Pd | Ensures full coordination to the metal center. | Too low: Incomplete catalyst formation, leading to low yield. |
| Base | 1.5-2.5 equivalents | Neutralizes the HCl from the amine salt and facilitates the catalytic cycle. | Too low: Incomplete reaction. Too strong/high: Side reactions like elimination or hydrolysis. |
| Temperature | 80-120 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. | Too low: Slow reaction. Too high: Catalyst decomposition, increased side products. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents that dissolve the reactants and catalyst. | Protic solvents: Can interfere with the base and catalyst. |
| Reactant Ratio | 1.2-1.5 eq. of Aryl Bromide | Favors mono-arylation and minimizes double amination. | 1:1 ratio or excess amine: Increased risk of double amination. |
Mandatory Visualization
Reaction Pathway
The following diagram illustrates the Buchwald-Hartwig amination pathway for the synthesis of this compound.
Caption: Buchwald-Hartwig synthesis of this compound.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow to diagnose and resolve issues of low yield.
Caption: Troubleshooting workflow for low yield in the synthesis.
Relationship between Reaction Parameters and Yield
This diagram illustrates the interconnectedness of various reaction parameters and their impact on the final product yield.
Caption: Interplay of parameters affecting product yield.
Technical Support Center: Mannich Reaction with Bromobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mannich reaction with bromobenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Mannich reaction with bromobenzaldehyde is giving a low yield of the desired β-amino-carbonyl product. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Here's a systematic troubleshooting approach:
-
Reagent Quality: Ensure all reagents (bromobenzaldehyde, the active hydrogen compound, and the amine) are pure. Bromobenzaldehyde can oxidize to p-bromobenzoic acid upon storage.
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary. If the reaction is too slow, consider a moderate increase in temperature. However, excessive heat can promote side reactions.
-
pH: The Mannich reaction is typically acid-catalyzed.[1] The formation of the electrophilic iminium ion is crucial and occurs under acidic conditions.[1][2] Ensure the pH is appropriate for the specific substrates.
-
Reaction Time: The reaction may require more time than anticipated. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
-
Iminium Ion Formation: The formation of the iminium ion from bromobenzaldehyde and the amine is a critical step.[1][2] If using an amine salt (e.g., dimethylamine hydrochloride), the equilibrium concentration of the free amine might be low. A small amount of a suitable acid can help drive the formation of the iminium ion.
Q2: I am observing significant amounts of side products in my reaction mixture. What are the most common side products and how can I minimize them?
A2: The formation of side products is a common issue. Here are the most likely culprits and strategies to mitigate them:
-
Aldol Condensation Product: An Aldol-type condensation can occur between the enolizable ketone (e.g., acetophenone) and bromobenzaldehyde, especially under basic conditions, to form a chalcone derivative.[3][4] To minimize this, maintain acidic reaction conditions which favor the Mannich pathway.
-
Cannizzaro Reaction Products: Since bromobenzaldehyde lacks α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base to yield 4-bromobenzyl alcohol and 4-bromobenzoic acid.[5][6] This is more likely to be an issue during a basic work-up. To avoid this, perform the work-up under neutral or slightly acidic conditions.
-
Bis-Mannich Product: If the active hydrogen compound has more than one acidic proton, a second Mannich reaction can occur, leading to a bis-alkylated product. Using a stoichiometric amount of the active hydrogen compound can help reduce this.
-
Overalkylation of Primary Amines: If a primary amine is used, the resulting secondary amine (the Mannich base) can react further to form a tertiary amine. Using a secondary amine from the start will prevent this issue.
Q3: How can I effectively purify the Mannich base from the reaction mixture?
A3: Purification of the Mannich base, which is basic, can be achieved through several methods:
-
Acid-Base Extraction:
-
After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent.
-
Acidify the aqueous layer with an acid like HCl to protonate the Mannich base, making it water-soluble.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the Mannich base, causing it to precipitate or be extractable into an organic solvent.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
-
Crystallization: The hydrochloride salt of the Mannich base is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).
-
Column Chromatography: If the product is not easily crystallized, purification by column chromatography on silica gel is a viable option. A solvent system with a small amount of a basic modifier (like triethylamine) may be necessary to prevent tailing of the amine product on the acidic silica gel.
Quantitative Data on Side Products
| Condition | Expected Main Product Yield | Expected Aldol Product Yield | Expected Cannizzaro Product Yield | Notes |
| Acidic (Optimal) | High | Low | Negligible | Favors the formation of the iminium ion for the Mannich reaction. |
| Strongly Acidic | Moderate to Low | Low | Negligible | May lead to polymerization or degradation of starting materials. |
| Neutral | Low | Moderate | Low | Slower reaction rates for both Mannich and Aldol pathways. |
| Basic | Low | High | Moderate to High | Strongly favors the Aldol condensation. Cannizzaro reaction of bromobenzaldehyde is also promoted. |
| High Temperature | Variable | May Increase | May Increase | Can lead to decomposition and formation of polymeric byproducts. |
Experimental Protocols
General Protocol for the Mannich Reaction of p-Bromobenzaldehyde, Acetophenone, and Dimethylamine Hydrochloride
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
p-Bromobenzaldehyde
-
Acetophenone
-
Dimethylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Ethanol (95%)
-
Acetone
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine p-bromobenzaldehyde (1.0 equivalent), acetophenone (1.0 equivalent), and dimethylamine hydrochloride (1.2 equivalents).
-
Add ethanol as a solvent, followed by a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For purification, the crude product can be recrystallized from a mixture of ethanol and acetone to yield the hydrochloride salt of the Mannich base.
Visualizations
Reaction Pathway and Potential Side Products
Caption: Reaction scheme for the Mannich reaction and competing side reactions.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in the Mannich reaction.
References
Technical Support Center: N-Arylation of 4-Piperidinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-arylation of 4-piperidinone, a critical transformation in medicinal chemistry and drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-arylation of 4-piperidinone, focusing primarily on the widely used Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions.
Q1: My N-arylation reaction shows low or no conversion of the starting materials. What are the common causes and solutions?
A1: Low or no conversion is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The active Pd(0) catalyst in Buchwald-Hartwig reactions is sensitive to oxygen.[1] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to the active Pd(0) species.[2] Using pre-formed palladium catalysts (precatalysts) can lead to more reliable formation of the active catalytic species.[3] For Ullmann reactions, the copper source may be oxidized; using freshly opened or properly stored copper catalysts is recommended.
-
Poor Ligand Choice: The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. For the Buchwald-Hartwig reaction, sterically hindered, electron-rich phosphine ligands like XPhos, RuPhos, and other biaryl phosphines are often effective, especially for challenging substrates.[2][3] If your initial choice is not working, screening a different class of ligand is a primary troubleshooting step.
-
Inappropriate Base: The base is critical for the deprotonation step in the catalytic cycle.[4][5] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are common but can be incompatible with base-sensitive functional groups.[3] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but may require higher temperatures or catalyst loadings.[1] The solubility of the base can also be a factor.[3]
-
Solvent and Temperature Issues: Aprotic solvents like toluene, dioxane, or THF are commonly used.[3] Poor solubility of a starting material or the base can hinder the reaction.[2][3] Ensure your reaction temperature is optimal; typically, these reactions require heating (80-110 °C).[1][6] Insufficient temperature can lead to a stalled reaction, while excessive heat can cause catalyst decomposition.[1]
-
Reagent Quality: Impurities in the 4-piperidinone, aryl halide, or amine can poison the catalyst.[1] Ensure all reagents are pure and that solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst.[6]
Q2: I am observing multiple spots on my TLC, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired N-arylation.
-
Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom, leading to an arene byproduct. It can occur due to β-hydride elimination from the palladium-amide complex or other decomposition pathways.[7] Using a ligand that promotes rapid reductive elimination can minimize this side reaction.
-
Double Arylation: If using a primary amine as a coupling partner, a second arylation can occur to form a diarylamine. Using bulky ligands can sterically hinder this second reaction.[8]
-
Reaction with Solvent or Base: In some cases, the catalyst can react with the solvent or components of the base, leading to undesired byproducts.
-
Homocoupling: The aryl halide can couple with itself to form a biaryl compound, which is a common side reaction in Ullmann condensations.[9]
To minimize side products, re-optimization of the reaction conditions is necessary. This can include changing the ligand, base, solvent, or temperature.
Q3: My N-arylation works well with electron-rich anilines, but the yield is very low with electron-deficient or sterically hindered anilines. How can I improve this?
A3: Electron-deficient and sterically hindered anilines are generally less reactive nucleophiles, which can lead to lower yields.[10] To improve the outcome:
-
Ligand Selection: For sterically hindered substrates, using bulkier and more electron-rich ligands (e.g., XPhos, tBuXPhos) can promote the reaction.[6]
-
Stronger Base: A stronger base may be required to facilitate the deprotonation of the less nucleophilic amine.
-
Higher Temperature and Longer Reaction Time: These conditions can help to overcome the higher activation energy associated with less reactive substrates.
-
Catalyst System: Some catalyst systems are specifically designed for challenging couplings. It may be necessary to screen different palladium precatalysts or consider a copper-catalyzed system, which can sometimes be more effective for certain substrate combinations.
Q4: Can I use aryl chlorides for the N-arylation of 4-piperidinone?
A4: Aryl chlorides are less reactive than the corresponding bromides and iodides in Buchwald-Hartwig aminations due to the stronger C-Cl bond.[8] However, specialized catalyst systems with highly active, electron-rich, and sterically bulky phosphine ligands have been developed that can effectively couple aryl chlorides.[11] Higher catalyst loadings, stronger bases, and higher temperatures are often required.
Comparative Data on Reaction Conditions
The following table summarizes typical reaction conditions for the N-arylation of piperidine derivatives, providing a starting point for optimization.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or Pd precatalysts | CuI, Cu₂O, or Cu powder |
| Catalyst Loading | 1-5 mol% | 5-20 mol% (can be stoichiometric) |
| Ligand | Biaryl phosphines (e.g., XPhos, RuPhos, BINAP) | Diamines, amino acids (e.g., L-proline), or none |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO, NMP |
| Temperature | 80-120 °C | 100-200 °C |
| Reaction Time | 2-24 hours | 12-48 hours |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of 4-Piperidinone (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-piperidinone (1.0 mmol, 1.0 equiv), the aryl halide (1.1 mmol, 1.1 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of 4-Piperidinone (Ullmann Condensation)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidinone (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add DMSO (5 mL).
-
Reaction: Heat the reaction mixture to 120 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A general workflow for troubleshooting the N-arylation of 4-piperidinone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Ullmann reaction | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3-Bromophenyl)piperidin-4-one
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the purity of crude 1-(3-Bromophenyl)piperidin-4-one. The information is designed to address common issues encountered during experimental work.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound.
Q1: My crude product is an oil and won't solidify. How can I proceed with purification?
A1: Oiling out can occur when the melting point of the impure compound is lower than the temperature of the purification method or when significant amounts of solvent are trapped.
-
Troubleshooting Steps:
-
Trituration: Try stirring the oil with a non-polar solvent in which the desired compound has low solubility, such as hexane or diethyl ether. This can often induce crystallization by washing away more soluble impurities.
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Residual solvent can prevent solidification.
-
Seeding: If you have a small amount of pure, solid this compound, add a seed crystal to the oil to initiate crystallization.
-
Column Chromatography: If the product remains an oil, purification by column chromatography is the recommended next step.
-
Q2: After recrystallization, the purity of my compound has not significantly improved. What could be the problem?
A2: Low purity after recrystallization is often due to an inappropriate choice of solvent or the presence of impurities with similar solubility to the product.
-
Troubleshooting Steps:
-
Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Experiment with different solvent systems. For compounds like this compound, good starting points include ethanol/water, ethyl acetate/hexane, or a dichloromethane/n-heptane mixture[1][2].
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystals.
-
Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration.
-
Consider Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography will likely be necessary for effective separation.
-
Q3: I am seeing multiple spots on my TLC plate after purification. How do I identify the impurities?
A3: Multiple spots on a TLC plate indicate the presence of more than one compound. The impurities in the synthesis of piperidin-4-ones can include unreacted starting materials, byproducts from side reactions (e.g., from a Mannich reaction), or degradation products.[3]
-
Troubleshooting Steps:
-
Co-spotting: Spot your purified sample alongside the starting materials on the same TLC plate to see if any of the impurity spots correspond to unreacted reagents.
-
Characterization: If the impurities are present in significant quantities, they can sometimes be isolated by column chromatography for characterization by techniques such as NMR or Mass Spectrometry.
-
Review Synthesis: Consider the reaction mechanism used to synthesize the compound to predict potential side products. For example, in a Buchwald-Hartwig amination, common impurities could include dehalogenated starting material or products of side reactions involving the phosphine ligand.
-
Q4: My yield is very low after column chromatography. How can I improve recovery?
A4: Low recovery from column chromatography can result from the compound streaking on the column, irreversible adsorption to the silica gel, or using an inappropriate eluent.
-
Troubleshooting Steps:
-
Eluent Polarity: If the compound is not eluting, the solvent system may not be polar enough. Gradually increase the polarity of the eluent. A common starting point for similar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[4][5]
-
Silica Gel Deactivation: For basic compounds like piperidines, irreversible adsorption to the acidic silica gel can be an issue. Consider deactivating the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) mixed in the eluent.
-
Proper Loading: Ensure the crude product is loaded onto the column in a minimal amount of solvent to achieve a narrow band at the start of the chromatography.
-
Data on Purification of Related Piperidine Compounds
The following table summarizes purification data for compounds structurally related to this compound, which can serve as a starting point for optimization.
| Compound | Purification Method | Solvent System | Purity Achieved | Reference |
| 1-(4-bromophenyl)piperidine | Recrystallization | Dichloromethane:n-heptane (1:4) | High | Patent CN112645902A[1] |
| N-aryl pyridone derivatives | Recrystallization | Ethanol/Water | >97% | Benchchem[2] |
| N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones | Recrystallization | Benzene-petroleum ether | Not specified | Chem Rev Lett[6] |
| 2,6-diaryl-3-(4-arylthio)piperidin-4-one | Recrystallization | Ethanol-ethyl acetate | Not specified | Chem Rev Lett[6] |
| General Piperidin-4-ones | Recrystallization | Ethanol | High | Multiple sources[6][7] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization for your specific crude material.
-
Solvent Selection: Begin by testing the solubility of your crude this compound in various solvents at room temperature and upon heating. Good candidates are solvents that show poor solubility at room temperature and high solubility when heated (e.g., ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent to just cover the solid. Heat the mixture on a hot plate with stirring.
-
Saturated Solution: Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excess of solvent to maximize yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for purification using a silica gel column.
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of your crude material in various solvent mixtures (e.g., hexane/ethyl acetate or dichloromethane/methanol). The ideal system will give your desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If the solubility is low, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Place the resulting solid under high vacuum to remove any remaining traces of the eluent.
Purification Workflow
Caption: A workflow diagram for the purification of crude this compound.
References
- 1. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Optimization of 1-(3-Bromophenyl)piperidin-4-one Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 1-(3-Bromophenyl)piperidin-4-one. The primary synthetic route discussed is the palladium-catalyzed Buchwald-Hartwig amination, a common and effective method for forming the crucial C-N bond.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and modern method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the N-arylation of piperidin-4-one with an aryl halide, in this case, 1,3-dibromobenzene or 3-bromoiodobenzene. This method is favored for its high efficiency and functional group tolerance.[1][2]
Q2: Why is an inert atmosphere crucial for this reaction?
A2: The palladium(0) catalyst, which is the active species in the catalytic cycle, is highly sensitive to oxygen. Exposure to air can lead to the oxidation of the catalyst to palladium(II), rendering it inactive and halting the reaction. Therefore, maintaining an inert atmosphere using argon or nitrogen is critical for achieving a high yield.
Q3: Can I use piperidin-4-one hydrochloride salt directly?
A3: Yes, you can use the hydrochloride salt of piperidin-4-one. However, you must add an additional equivalent of base to the reaction mixture to neutralize the HCl and generate the free amine in situ. Failure to do so will result in no reaction, as the protonated amine is not nucleophilic.
Q4: What are the typical storage conditions for this compound?
A4: The compound should be stored in a sealed container, away from heat and ignition sources, typically at 2-8°C.[3]
Q5: What safety precautions should be taken when handling the product?
A5: Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. The compound may release toxic gases upon heating and should be handled in a well-ventilated fume hood. Avoid skin contact and inhalation.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Conversion of Starting Materials
-
Q: My reaction shows very little or no product formation after the recommended time. What could be the cause?
-
A: Incorrect Base: The choice and strength of the base are critical. A base that is too weak may not efficiently deprotonate the piperidinone, while an overly strong base can lead to side reactions. Sodium tert-butoxide (NaOtBu) is commonly effective. Ensure the base is fresh and has been stored under anhydrous conditions.
-
A: Poor Reagent Quality: Starting materials, especially piperidin-4-one, can be hygroscopic. Ensure all reagents are pure and dry. Solvents must be anhydrous and deoxygenated.[4]
-
A: Insufficient Temperature: The reaction may require higher temperatures to proceed efficiently. Typical temperatures range from 80-110 °C.[4]
Problem 2: Formation of Significant Side Products
-
Q: I'm observing significant impurities alongside my desired product on TLC/LC-MS. What are they and how can I prevent them?
-
A: Aryl Halide Homocoupling (Biaryl Formation): This occurs when two molecules of the aryl bromide couple to form a biphenyl species. This can be minimized by using a ligand that favors C-N bond formation, such as a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) can also suppress this side reaction.[4]
-
A: Hydrodehalogenation: The aryl bromide is reduced to bromobenzene. This is often caused by trace amounts of water or other protic sources. Ensure all components of the reaction are rigorously dried.
-
A: Double Arylation: A second arylation can occur on the product, though this is less common with piperidin-4-one. Adjusting the stoichiometry of the reactants can help mitigate this.
-
Problem 3: Difficulty in Product Purification
-
Q: The crude product is difficult to purify by column chromatography. What can I do?
-
A: Persistent Palladium Catalyst: Residual palladium catalyst can co-elute with the product. To remove it, you can perform an aqueous workup with a solution of aqueous ammonia or wash the organic layer with a solution containing a sulfur-based scavenger.
-
A: Similar Polarity of Byproducts: If side products have similar polarity to the desired product, consider derivatization of the crude mixture to alter polarities before chromatography, or use a different stationary phase (e.g., alumina instead of silica gel).
-
Data Presentation: Optimization of Reaction Conditions
The following tables present representative data for the optimization of a Buchwald-Hartwig amination to synthesize this compound.
Table 1: Effect of Ligand and Base on Reaction Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 88 |
| 3 | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 24 | 65 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 45 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 75 |
Conditions: 1,3-dibromobenzene (1.0 equiv.), piperidin-4-one (1.2 equiv.), under Argon atmosphere.
Table 2: Effect of Solvent and Temperature on Reaction Yield
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 80 | 24 | 78 |
| 2 | XPhos | NaOtBu | Toluene | 100 | 12 | 92 |
| 3 | XPhos | NaOtBu | Dioxane | 100 | 12 | 85 |
| 4 | XPhos | NaOtBu | THF | 65 | 24 | 30 |
Conditions: 1,3-dibromobenzene (1.0 equiv.), piperidin-4-one (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 equiv.), under Argon atmosphere.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
1,3-Dibromobenzene
-
Piperidin-4-one (or its hydrochloride salt)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.5 equiv.). If using piperidin-4-one hydrochloride, use 2.5 equivalents of base.
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Under a positive flow of argon, add piperidin-4-one (1.2 equiv.).
-
Solvent and Substrate Addition: Add anhydrous, degassed toluene via syringe, followed by 1,3-dibromobenzene (1.0 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]
Visualizations
Caption: A decision tree for troubleshooting low reaction yield.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
Preventing dimer formation in piperidin-4-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperidin-4-one and its derivatives. The primary focus is on preventing the common side reaction of dimer formation, particularly in syntheses employing the Dieckmann condensation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing piperidin-4-one?
A1: The most prevalent methods for synthesizing the piperidin-4-one core structure are the Dieckmann condensation of a diester precursor and the Robinson-Schöpf reaction. The Mannich reaction is also widely used for the synthesis of substituted piperidin-4-ones.[1][2]
Q2: What is dimer formation in the context of piperidin-4-one synthesis?
A2: Dimer formation is an intermolecular side reaction where two molecules of the acyclic precursor react with each other instead of undergoing the desired intramolecular cyclization to form the piperidin-4-one ring. In the case of the Dieckmann condensation, this side reaction is an intermolecular Claisen condensation, resulting in a dimeric β-keto ester.[3][4][5]
Q3: Why is dimer formation a problem?
A3: Dimer formation reduces the yield of the desired piperidin-4-one product, complicates the purification process due to the similarity in properties between the product and the dimer, and consumes valuable starting materials.
Q4: How can I detect the presence of the dimer in my reaction mixture?
A4: The presence of a dimer can be inferred by techniques such as Thin Layer Chromatography (TLC), where it may appear as a less polar spot compared to the starting material and potentially close to the desired product. Confirmation of its structure can be achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which would show a molecular weight double that of the expected product.
Troubleshooting Guide: Dimer Formation in Dieckmann Condensation
This guide addresses the common issue of dimer formation during the synthesis of N-substituted piperidin-4-ones via Dieckmann condensation.
| Problem | Potential Cause | Recommended Solution |
| Low yield of piperidin-4-one and presence of a significant amount of a higher molecular weight byproduct. | High concentration of the diester precursor favors intermolecular reactions (dimerization) over the desired intramolecular cyclization. | Employ the high-dilution principle . This can be achieved in two ways: 1) Use a much larger volume of solvent to decrease the concentration of the reactant. 2) Add the diester precursor slowly (e.g., via a syringe pump) to a solution of the base. This maintains a very low concentration of the precursor at any given time, thus favoring the intramolecular reaction.[6][7][8][9] |
| Reaction is sluggish and still produces dimer even at high dilution. | The base may not be strong enough, or the reaction temperature may be too low to efficiently promote the intramolecular cyclization. | Use a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide. Ensure the reaction is carried out under strictly anhydrous conditions. Gently heating the reaction may also favor the intramolecular cyclization, but this should be optimized carefully as excessive heat can promote other side reactions. |
| Difficulty in separating the product from the dimer. | The dimer and the desired product may have similar polarities, making chromatographic separation challenging. | If dimerization is significant, it is often more efficient to optimize the reaction conditions to prevent its formation rather than relying on difficult purification. However, careful column chromatography with a shallow solvent gradient may improve separation. |
Illustrative Data on the Effect of Concentration
The following table provides a conceptual representation of how reactant concentration can influence the ratio of intramolecular cyclization (desired product) to intermolecular condensation (dimer).
| Concentration of Diester Precursor | Yield of Piperidin-4-one (Monomer) | Yield of Dimer | Monomer:Dimer Ratio |
| 1.0 M | ~30% | ~50% | 0.6 : 1 |
| 0.1 M | ~60% | ~25% | 2.4 : 1 |
| 0.01 M (High Dilution) | >85% | <5% | >17 : 1 |
Note: These are illustrative values to demonstrate the principle. Actual yields will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation under High Dilution
This protocol is adapted from established procedures and incorporates the high-dilution principle to minimize dimer formation.[10][11]
Step 1: Preparation of Diethyl N-benzyl-3,3'-iminodipropionate
-
To a solution of benzylamine (10.7 g, 0.1 mol) in ethanol (100 mL), add ethyl acrylate (22.0 g, 0.22 mol).
-
Reflux the mixture for 24 hours.
-
Remove the ethanol and excess ethyl acrylate under reduced pressure to obtain the crude diethyl N-benzyl-3,3'-iminodipropionate, which can be used in the next step without further purification.
Step 2: Dieckmann Condensation and Decarboxylation
-
In a dry 1 L three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) and wash with anhydrous toluene (3 x 20 mL).
-
Add 400 mL of anhydrous toluene to the flask.
-
Heat the suspension to reflux with vigorous stirring.
-
Dissolve the crude diethyl N-benzyl-3,3'-iminodipropionate from Step 1 in 200 mL of anhydrous toluene and add it to the dropping funnel.
-
Add the diester solution dropwise to the refluxing suspension of sodium hydride over a period of 4-6 hours.
-
After the addition is complete, continue refluxing for an additional 2 hours.
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol (20 mL).
-
Add 100 mL of water and separate the aqueous layer.
-
Extract the organic layer with 1 M HCl (2 x 50 mL).
-
Combine the aqueous layer and the acidic extracts and reflux for 4 hours to effect hydrolysis and decarboxylation.
-
Cool the acidic solution and basify to pH > 10 with 40% NaOH solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-benzyl-4-piperidone.
Visualizations
Workflow for Piperidin-4-one Synthesis via Dieckmann Condensation
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. How is the Dieckmann reaction different from the Claisen reaction... | Study Prep in Pearson+ [pearson.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. High dilution principle - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 11. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
Removal of unreacted starting materials from 1-(3-Bromophenyl)piperidin-4-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials and other impurities during the synthesis of 1-(3-Bromophenyl)piperidin-4-one. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove after the synthesis of this compound?
A1: The primary unreacted starting materials you will likely need to remove are 3-bromoaniline and a protected form of 4-piperidone, such as 1,4-dioxaspiro[4.5]decan-8-one. Additionally, if a Buchwald-Hartwig amination was performed, residual palladium catalyst and ligands will also need to be removed.[1][2]
Q2: What are the key physical and chemical property differences I can exploit to separate my product from the starting materials?
A2: The key differences lie in the basicity and polarity of the compounds. 3-bromoaniline is a basic compound due to its amino group, while this compound is a tertiary amine and also basic. 1,4-dioxaspiro[4.5]decan-8-one is a neutral compound. These differences in basicity can be exploited using acid-base extraction. Polarity differences are utilized in chromatographic separations.
Q3: What are the typical methods for purifying crude this compound?
A3: A multi-step approach is often most effective. This typically involves:
-
Aqueous Workup/Extraction: To remove inorganic salts and water-soluble impurities. An acid wash can be used to remove unreacted 3-bromoaniline.
-
Filtration: To remove heterogeneous palladium catalysts, often by passing the reaction mixture through a pad of Celite®.[2][3]
-
Column Chromatography: To separate the product from non-polar and closely related impurities.[4]
-
Recrystallization: To obtain the final product with high purity.[5]
Q4: How can I effectively remove the palladium catalyst from my reaction mixture?
A4: For heterogeneous palladium catalysts (e.g., Pd on carbon), simple filtration through Celite® is usually sufficient.[2][3] For homogeneous catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃), which may form soluble species, several methods can be employed:
-
Filtration through Celite®: This can still be effective for precipitated palladium black.[2]
-
Scavenger Resins: Thiol-based or other specialized scavenger resins can be used to bind and remove soluble palladium.[6]
-
Activated Carbon: Treatment with activated carbon can adsorb palladium species.
-
Precipitation: In some cases, adding a suitable anti-solvent can precipitate the palladium complex.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent 3-bromoaniline contamination in the final product. | 1. Inefficient acid-base extraction. 2. Insufficient washing during workup. 3. Co-elution during column chromatography. | 1. Perform an acid wash of the organic layer with 1M HCl to protonate and extract the basic 3-bromoaniline into the aqueous phase. 2. Increase the number of aqueous washes. 3. Optimize the solvent system for column chromatography to achieve better separation. |
| Product loss during aqueous workup. | 1. The protonated form of the product, this compound, may have some water solubility. 2. Emulsion formation leading to incomplete separation of layers. | 1. After the acid wash, re-extract the aqueous layer with an organic solvent to recover any dissolved product. 2. To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent. |
| Difficulty in removing palladium catalyst. | 1. The palladium catalyst is soluble in the organic solvent. 2. The palladium has formed fine colloidal particles that pass through standard filter paper. | 1. Use a palladium scavenger resin. 2. Filter the reaction mixture through a pad of Celite® to trap fine particles.[2][3] |
| The product oils out during recrystallization. | 1. The chosen solvent is too nonpolar. 2. The cooling process is too rapid. 3. The presence of impurities is depressing the melting point. | 1. Use a more polar solvent or a solvent mixture. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Purify the crude product further by column chromatography before attempting recrystallization. |
| Hydrolysis of 1,4-dioxaspiro[4.5]decan-8-one during acidic workup. | The ketal protecting group is sensitive to acidic conditions and can be hydrolyzed to 4-piperidone.[7] | Perform the acidic wash at a low temperature (e.g., 0 °C) and for a short duration. Alternatively, use a milder acid or a different purification strategy that avoids strongly acidic conditions if the unreacted starting material is the primary concern. |
Data Presentation
Table 1: Properties of Key Compounds
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility | pKa (of conjugate acid) |
| This compound | 268.14 | - | - | Soluble in many organic solvents like dichloromethane, ethyl acetate. | ~7-8 (estimated) | |
| 3-Bromoaniline | 172.02 | 251 | 16.8 | Slightly soluble in water; soluble in organic solvents like ethanol and ether.[3][8] | 3.58[2] | |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | - | - | Soluble in chloroform and methanol.[6] Insoluble in water.[9] | N/A |
Experimental Protocols
Protocol 1: General Aqueous Workup and Acid-Base Extraction
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filtration (if applicable): If a heterogeneous catalyst was used, or if a precipitate has formed, filter the mixture through a pad of Celite®. Wash the filter cake with the organic solvent.[2]
-
Acid Wash: Transfer the filtrate to a separatory funnel and wash with 1M HCl (aq). This will extract the unreacted 3-bromoaniline into the aqueous layer. Repeat the acid wash if necessary (monitor by TLC).
-
Neutralization and Back-Extraction: Separate the organic layer. The aqueous layer can be basified with a base like NaOH and back-extracted with an organic solvent to recover any product that may have partitioned into the aqueous phase.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a silica gel column with an appropriate non-polar solvent system (e.g., hexane or petroleum ether).[4]
-
Loading: Load the dissolved crude product onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common system for aryl piperidinones is a gradient of ethyl acetate in hexane.[4][9] The polarity of the eluent should be adjusted based on the Rƒ value of the product on TLC (a good starting point is an eluent that gives an Rƒ of ~0.2-0.3 for the product).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. For piperidin-4-one derivatives, common solvents include ethanol, methanol, or mixtures like ethanol/water or dichloromethane/n-heptane.[5][10] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Dissolve the purified product from chromatography in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting flow for purifying crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. chemrevlett.com [chemrevlett.com]
- 6. spinchem.com [spinchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 9. Chromatography [chem.rochester.edu]
- 10. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
Technical Support Center: Addressing Poor Solubility of 1-(3-Bromophenyl)piperidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-Bromophenyl)piperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is a solid compound with a predicted acidity coefficient (pKa) of approximately 4.02.[1] Its chemical formula is C11H12BrNO, and it has a molecular weight of 254.12 g/mol .[2][3][4]
Q2: Why is my this compound not dissolving?
Poor solubility is a common challenge for many organic compounds, particularly those with a crystalline structure and relatively nonpolar characteristics.[5][6] Factors such as the solvent system, temperature, and the solid-state properties of the compound can significantly impact its dissolution.
Q3: What are the general strategies to improve the solubility of a poorly soluble compound like this?
There are several established techniques to enhance the solubility of poorly water-soluble drugs.[7] These can be broadly categorized into physical modifications, chemical modifications, and formulation approaches.[8] Common methods include:
-
Co-solvency: Blending a water-miscible organic solvent in which the compound is more soluble with an aqueous solution.[5][9][10][11]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.
-
Particle Size Reduction: Increasing the surface area of the solid particles through techniques like micronization or nanomilling to enhance the dissolution rate.[5][8][9]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level.[6][7]
-
Inclusion Complexation: Encapsulating the drug molecule within a larger molecule, such as a cyclodextrin.[5][12]
Troubleshooting Guide
This guide provides a systematic approach to addressing the poor solubility of this compound in your experiments.
Initial Assessment & Simple Modifications
Q: I am having trouble dissolving this compound in an aqueous buffer. What should I try first?
A: Start with simple modifications to your solvent system and physical conditions.
-
Co-solvency: Introduce a water-miscible organic co-solvent. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG).[7][10] Start with a small percentage of the co-solvent and gradually increase it.
-
pH Adjustment: Given the predicted pKa of ~4.02, the compound is weakly basic.[1] Adjusting the pH of your aqueous buffer to be more acidic (e.g., pH 2-3) should increase its solubility.
-
Heating and Sonication: Gently heating the solution or using a sonicator can help overcome the energy barrier for dissolution. However, be mindful of the compound's stability at elevated temperatures.
Advanced Solubilization Techniques
Q: Simple modifications did not sufficiently improve the solubility. What are the next steps?
A: If initial attempts are unsuccessful, more advanced formulation strategies may be necessary.
-
Solid Dispersion: This technique involves dissolving the drug and a hydrophilic polymer in a common solvent and then removing the solvent.[6][10] This creates a solid dispersion where the drug is molecularly dispersed, which can significantly improve its dissolution rate and solubility.[6]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble compounds, forming a more soluble complex.[12]
-
Particle Size Reduction: If you have access to the necessary equipment, reducing the particle size through micronization or creating a nanosuspension can increase the surface area and dissolution rate.[8][9]
Quantitative Data Summary
Due to the limited availability of specific experimental solubility data for this compound in public literature, the following table provides a general guide to the expected solubility improvements with different techniques.
| Technique | Typical Fold Increase in Solubility | Key Considerations |
| Co-solvency | 2 to 50-fold | Potential for solvent toxicity in biological assays.[5] |
| pH Adjustment | 10 to 1000-fold (for ionizable compounds) | Dependent on the pKa of the compound and the pH of the medium. |
| Solid Dispersion | 10 to 200-fold | Requires careful selection of the carrier polymer.[6][7] |
| Inclusion Complexation | 5 to 100-fold | Stoichiometry of the complex is important.[12] |
| Micronization | Primarily increases dissolution rate | Does not increase equilibrium solubility.[5][9] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvency
-
Solvent Selection: Choose a water-miscible organic solvent in which this compound is known to be more soluble (e.g., Ethanol, DMSO, PEG 400).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in the selected organic solvent.
-
Working Solution Preparation: Add the stock solution dropwise to the aqueous buffer while vortexing to create the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Observation: Visually inspect for any precipitation. If precipitation occurs, the concentration of the compound or the percentage of the co-solvent may need to be adjusted.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a hydrophilic polymer carrier such as polyethylene glycol (PEG) 6000 or polyvinylpyrrolidone (PVP) K30.[7]
-
Dissolution: Dissolve both this compound and the chosen polymer in a suitable organic solvent (e.g., ethanol, methanol).[10][12]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by slow evaporation under a nitrogen stream to form a solid mass.
-
Milling and Sieving: Grind the resulting solid mass into a fine powder and pass it through a sieve to ensure uniform particle size.
-
Solubility Testing: Assess the solubility of the prepared solid dispersion in the desired aqueous medium and compare it to the unprocessed compound.
Visualizations
References
- 1. biosynce.com [biosynce.com]
- 2. CAS 154913-23-2 | 1-(4-Bromophenyl)piperidin-4-one - Synblock [synblock.com]
- 3. 1-(4-Bromophenyl)piperidin-4-one | C11H12BrNO | CID 24692148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. agnopharma.com [agnopharma.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. wjbphs.com [wjbphs.com]
- 11. ijsdr.org [ijsdr.org]
- 12. SOLUBILIZATION TECHNOLOGY - How to Choose the Right Solubilization Technology for Your API [drug-dev.com]
Catalyst deactivation in the synthesis of 1-(3-Bromophenyl)piperidin-4-one
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the synthesis of 1-(3-Bromophenyl)piperidin-4-one via Palladium-catalyzed N-arylation (Buchwald-Hartwig amination).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction is sluggish, has stalled, or I observe a black precipitate. What is the primary cause and how can I fix it?
Answer: A sluggish reaction or the formation of a black precipitate is a clear indication of catalyst deactivation, most commonly through the agglomeration of the active Pd(0) catalyst into inactive palladium nanoparticles, often referred to as "palladium black".[1]
-
Cause 1: Catalyst Agglomeration. The active, monoligated Pd(0) species is unstable and can aggregate if not properly stabilized.
-
Cause 2: Oxidation of Catalyst. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[1]
-
Cause 3: Inefficient Pre-catalyst Reduction. If you are using a Pd(II) source, such as Pd(OAc)₂, its reduction to the active Pd(0) may be incomplete.[1][4]
Question 2: My reaction yield is consistently low, even with fresh catalyst and under an inert atmosphere. What are the potential "hidden" issues?
Answer: Consistently low yields, when obvious issues like oxygen exposure are eliminated, often point to catalyst poisoning from trace impurities in the reagents or solvents.
-
Cause 1: Sulfur-Containing Impurities. Sulfur compounds, even at trace levels, can act as potent catalyst poisons by irreversibly binding to the palladium center.[1][7]
-
Solution: Use high-purity, "for synthesis" grade reagents and solvents. If sulfur poisoning is suspected from a specific reagent, consider pre-treating it or using a scavenger.[1]
-
-
Cause 2: Solvent Inhibitors. Commercial solvents, especially ethers like THF, may contain inhibitors (e.g., BHT) to prevent peroxide formation. These inhibitors can interfere with the catalytic cycle.
-
Solution: Use freshly distilled or high-purity, inhibitor-free solvents for the reaction.[1]
-
-
Cause 3: Water Content. While trace amounts of water can sometimes aid in the reduction of Pd(II) pre-catalysts, excess moisture can be detrimental, leading to catalyst deactivation or unwanted side reactions.[4][8]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Question 3: I am observing a significant amount of 3-bromobenzene as a byproduct. How can I minimize this side reaction?
Answer: The formation of 3-bromobenzene is a result of hydrodehalogenation, an unwanted side reaction where the bromo group on the aryl ring is replaced by a hydrogen atom.[1]
-
Cause: This side reaction can be promoted by certain bases or impurities within the reaction mixture.[1] It can also be a result of β-hydride elimination, an unproductive pathway that competes with the desired reductive elimination step.[9]
-
Solution:
-
Base Selection: Consider using a milder base. While strong bases like NaOtBu are common, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, potentially at a higher temperature, if hydrodehalogenation is a significant issue.[3][10]
-
Reagent Purity: Ensure high-purity reagents are used to minimize potential sources of hydride that could facilitate this side reaction.[1]
-
Question 4: The reaction starts efficiently but stops before reaching full conversion. Could the product itself be the problem?
Answer: Yes, this is a known phenomenon called product inhibition. The desired product, an N-arylated amine, can coordinate to the palladium center more strongly than the starting amine, leading to the formation of a dormant or less reactive catalyst complex.[11][12][13]
-
Cause: The amine product can displace the essential phosphine ligand, disrupting the catalytic cycle.[10][11] This can lead to the formation of off-cycle palladium species that only reactivate upon heating or do not reactivate at all.[10]
-
Solution:
-
Ligand Choice: The rational design of bulky biarylphosphine ligands (e.g., the Buchwald-type ligands) is specifically intended to minimize this type of product inhibition and facilitate the productive coupling reaction.[10] Ensure you are using a ligand known to be effective for this class of transformation.
-
Reaction Conditions: Adjusting the reaction temperature or concentration might help shift the equilibrium away from the inhibited species, though ligand choice remains the most critical factor.
-
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in the Buchwald-Hartwig amination? A1: The active catalyst is generally accepted to be a coordinatively unsaturated, monoligated palladium(0) complex, often represented as Pd(0)L, where L is a bulky, electron-rich phosphine ligand.[6] This species is generated in situ from a palladium pre-catalyst.[5][6]
Q2: Why is the choice of phosphine ligand so critical for preventing deactivation? A2: The phosphine ligand plays a multifaceted role. Its primary functions are to stabilize the highly reactive, low-coordinate Pd(0) center to prevent aggregation into palladium black, and to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3][10] Bulky, electron-donating ligands accelerate these productive steps while hindering off-cycle deactivation pathways like ligand displacement by the amine substrate or product.[10]
Q3: Besides sulfur, what are other common catalyst poisons? A3: In addition to sulfur compounds, oxygen, and excessive water, other functional groups can potentially poison the catalyst. For instance, functional groups like azo compounds have been reported to interfere with the reaction.[4] Careful consideration of the functional group tolerance of all substrates is necessary.
Q4: Can a deactivated palladium catalyst be reactivated in situ? A4: For homogeneous catalysts used in Buchwald-Hartwig reactions, in situ reactivation is generally not practical. Deactivation pathways like agglomeration to palladium black or irreversible poisoning are typically terminal.[1] While some methods exist for reactivating heterogeneous palladium catalysts (e.g., Pd on carbon), these are not applicable here.[14][15] Therefore, the focus must be on preventing deactivation through careful experimental technique and optimal choice of catalyst system components.
Data Presentation
The selection of the catalyst system is paramount for a successful N-arylation. The following table summarizes typical reaction parameters and performance for Buchwald-Hartwig amination.
| Parameter | System 1: General Purpose | System 2: For Challenging Substrates | Notes |
| Pd Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | GPhos-Pd-G3 or other pre-catalysts | Pre-catalysts often give more reproducible results.[5] |
| Catalyst Loading | 1-2 mol% | 0.5-1 mol% | Lower loadings are possible with highly active systems.[16] |
| Ligand | Xantphos | GPhos, SPhos, XPhos | Ligand choice is crucial for efficiency and preventing deactivation.[2][10] |
| Base | NaOtBu, Cs₂CO₃ | LiHMDS, K₃PO₄ | Base must be strong but non-nucleophilic; choice depends on substrate tolerance.[3][17] |
| Solvent | Toluene, Dioxane | THF, t-BuOH | Solvents must be anhydrous and degassed.[2][3] |
| Temperature | 80-110 °C | Room Temp to 80 °C | Highly active catalysts can enable reactions at lower temperatures.[10] |
| Typical Yield | 70-95% | 85-99% | Yields are highly dependent on substrate and reaction optimization.[2] |
Catalyst Deactivation Pathways
Caption: Key deactivation pathways diverting the active Pd(0) catalyst from the productive cycle.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for a Buchwald-Hartwig amination reaction.
Materials:
-
1,3-Dibromobenzene (or 1-bromo-3-iodobenzene)
-
Piperidin-4-one hydrochloride monohydrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable biarylphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride monohydrate (1.2 mmol), sodium tert-butoxide (2.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (10 mL) followed by 1,3-dibromobenzene (1.0 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Quench the reaction by slowly adding water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the desired this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 15. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3-Bromophenyl)piperidin-4-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 1-(3-Bromophenyl)piperidin-4-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude this compound is an oil or discolored solid. What are the likely impurities?
A1: The physical appearance of your crude product can indicate the presence of specific impurities. A dark or oily residue often suggests residual starting materials, reaction byproducts, or decomposition products. Common impurities may include unreacted 3-bromoaniline or the bis-alkylation product, as well as residual high-boiling solvents (e.g., DMF) or reagents.
Q2: I am observing significant peak tailing during column chromatography on silica gel. How can I resolve this?
A2: Peak tailing is a frequent issue when purifying basic compounds like piperidines on standard silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with acidic silanol groups on the silica surface, leading to poor separation.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is to add 0.5-2% triethylamine (NEt₃) or a few drops of ammonia solution to the solvent system.
-
Use of Deactivated Silica: Employ commercially available deactivated silica gel, or prepare it by treating standard silica gel with a solution of triethylamine in your chosen eluent before packing the column.[1]
Q3: Recrystallization of my compound is failing; either it oils out or no crystals form. What can I do?
A3: Successful recrystallization depends heavily on the choice of solvent and the cooling rate.
Troubleshooting Steps:
-
Solvent Screening: The ideal solvent should dissolve the compound well when hot but poorly at room temperature.[2] Test a range of solvents and solvent mixtures. Good starting points for piperidin-4-one derivatives include ethanol, methanol, ethyl acetate/hexanes, or ethanol/water mixtures.[2][3]
-
Control Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very small, impure crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
Q4: Can I purify this compound by distillation?
A4: While vacuum distillation is a purification method for some piperidine derivatives, it is generally not recommended for this compound.[4] This compound has a high boiling point and may be prone to thermal decomposition under distillation conditions, potentially leading to lower yields and the formation of additional impurities.
Alternative Purification Methods
For researchers seeking alternatives to standard flash column chromatography, recrystallization and preparative High-Performance Liquid Chromatography (HPLC) are robust options.
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Recovery Yield (%) | Purity Achieved (%) | Key Advantages | Common Issues |
| Recrystallization | 75-95%[2] | >98%[2] | Cost-effective, scalable, high purity achievable. | Solvent selection can be challenging, potential for product loss in mother liquor. |
| Preparative HPLC | 70-90% | >99% | High resolution for separating closely related impurities, automated.[5] | Higher cost, requires specialized equipment, solvent removal post-purification. |
| Flash Chromatography (with basic modifier) | 60-85% | 95-98% | Fast, widely applicable. | Peak tailing, potential for irreversible adsorption to silica.[1] |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline; solvent choice and volumes should be optimized for your specific crude material.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with anti-solvents like hexanes or water) to find a suitable system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[2]
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be moved to an ice bath to maximize the yield.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.
Preparative HPLC Protocol
This is a general protocol and should be optimized based on analytical HPLC data.
-
Method Development: First, develop an analytical HPLC method to achieve good separation of your target compound from its impurities. A C18 column is often a good starting point.
-
Sample Preparation: Dissolve the crude material in the mobile phase or a compatible solvent at a high concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A suitable preparative C18 column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol is common.
-
Flow Rate: Scaled up from the analytical method.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Validation & Comparative
Confirming the Structure of 1-(3-Bromophenyl)piperidin-4-one Derivatives: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental techniques used to confirm the structure of 1-(3-Bromophenyl)piperidin-4-one derivatives. We present a comparative analysis of key analytical methods, supported by experimental data and detailed protocols.
Structural Confirmation Workflow
The structural elucidation of newly synthesized this compound derivatives typically follows a multi-step analytical workflow. This process begins with synthesis and purification, followed by a series of spectroscopic and spectrometric analyses to confirm the molecular structure, and often culminates in single-crystal X-ray diffraction for unambiguous stereochemical assignment.
Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.
Comparison of Analytical Techniques
The confirmation of the chemical structure of this compound derivatives relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information on the number, environment, and connectivity of protons. | Highly detailed structural information, non-destructive. | Complex spectra for some derivatives, solvent choice can affect shifts. |
| ¹³C NMR Spectroscopy | Determines the number and type of carbon atoms in the molecule. | Complements ¹H NMR, useful for identifying carbonyl and aromatic carbons. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern. | High sensitivity, confirms molecular formula. | Isomers may not be distinguishable, fragmentation can be complex. |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-Br). | Fast, simple, provides a quick check for key functional groups. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Provides the exact three-dimensional arrangement of atoms in a crystal. | Unambiguous structure determination, including stereochemistry and conformation. | Requires a suitable single crystal, which can be difficult to obtain.[1] |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the compound. | Provides empirical formula validation. | Does not provide structural information, requires high purity sample. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 300, 400, or 600 MHz NMR spectrometer.
-
Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: An Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).
-
Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.[2]
-
Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M]⁺˙).[2][3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Protocol:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to functional groups like the piperidinone C=O stretch and aromatic C-H bonds.[2][4]
-
Single-Crystal X-ray Diffraction
-
Objective: To obtain an unambiguous three-dimensional structure of the molecule.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Protocol:
-
Grow a single crystal of the compound suitable for X-ray analysis. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound.[1] Ethanol is a common solvent for recrystallizing piperidin-4-one derivatives.[1]
-
Mount a suitable crystal on the diffractometer.
-
Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Solve and refine the crystal structure using appropriate software to determine bond lengths, bond angles, and the overall molecular conformation.[5] The piperidine ring in such derivatives often adopts a chair or boat conformation.[1]
-
Supporting Experimental Data
The following tables summarize the expected spectral data for a representative this compound structure. Actual values will vary depending on other substituents on the piperidine ring.
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.00 - 7.40 | Multiplet |
| Aromatic-H | 6.80 - 6.95 | Multiplet |
| Piperidine-H (adjacent to N) | 3.20 - 3.40 | Multiplet |
| Piperidine-H (adjacent to C=O) | 2.50 - 2.80 | Multiplet |
| Other Piperidine-H | 1.60 - 2.00 | Multiplet |
Note: The specific chemical shifts and multiplicities will depend on the substitution pattern and conformation of the piperidine ring.
Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Piperidinone) | 205 - 210 |
| Aromatic C-N | 145 - 150 |
| Aromatic C-Br | 120 - 125 |
| Other Aromatic C | 115 - 135 |
| Piperidine C (adjacent to N) | 45 - 55 |
| Piperidine C (adjacent to C=O) | 40 - 50 |
Table 3: Expected FT-IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1700 - 1725 | Strong |
| C-N (Aromatic Amine) | 1250 - 1350 | Medium-Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2970 | Medium |
| C-Br | 500 - 600 | Medium |
By employing this combination of analytical techniques, researchers can confidently confirm the structure of novel this compound derivatives, ensuring the integrity of their findings and facilitating further drug development efforts.
References
A Comparative Guide to the Synthetic Validation of 1-(3-Bromophenyl)piperidin-4-one
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an objective comparison of common synthetic routes to 1-(3-Bromophenyl)piperidin-4-one, a valuable building block in medicinal chemistry. The performance of three primary synthetic strategies—Buchwald-Hartwig amination, Ullmann condensation, and reductive amination—is evaluated based on experimental data from analogous reactions found in the literature.
Comparison of Synthetic Routes
The selection of a synthetic route for N-arylation of piperidin-4-one hinges on factors such as reaction efficiency, substrate scope, and reaction conditions. The following table summarizes the key quantitative parameters for the Buchwald-Hartwig amination, Ullmann condensation, and reductive amination, providing a clear comparison to aid in methodological selection.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Reductive Amination |
| Typical Yield | 70-95% | 60-85% | 80-95% |
| Reaction Time | 2-12 hours | 12-24 hours | 3-18 hours |
| Temperature | 60-110 °C | 100-210 °C | Room Temperature |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper-based (e.g., CuI, Cu₂O) | None (uses a reducing agent) |
| Key Reagents | Phosphine ligands (e.g., Xantphos, BINAP), strong base (e.g., NaOtBu) | Diamine or amino acid ligands (e.g., L-proline), base (e.g., K₃PO₄) | Reducing agent (e.g., NaBH(OAc)₃), acetic acid |
| Aryl Halide Scope | Chlorides, Bromides, Iodides, Triflates | Iodides, Bromides (Chlorides are less reactive) | Not applicable (uses an aniline) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of target compounds. Below are representative procedures for each of the three synthetic routes to this compound.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a modern and highly efficient method for the formation of carbon-nitrogen bonds.[1]
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add piperidin-4-one hydrochloride (1.2 mmol) and 1,3-dibromobenzene (1.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl-heteroatom bonds and serves as a viable alternative to palladium-catalyzed methods.[2]
Procedure:
-
To a reaction vessel, add CuI (0.1 mmol, 10 mol%), piperidin-4-one (1.2 mmol), 1,3-dibromobenzene (1.0 mmol), and potassium phosphate (2.0 mmol).
-
If a ligand is used, add L-proline (0.2 mmol, 20 mol%).
-
Add a high-boiling polar solvent such as DMSO or DMF (5 mL).
-
Heat the mixture to 120 °C and stir for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Reductive Amination
Reductive amination offers a direct and often high-yielding approach to N-alkylation and N-arylation of amines through the in situ formation and reduction of an imine or enamine intermediate. The use of sodium triacetoxyborohydride provides a mild and selective method for this transformation.[3][4]
Procedure:
-
In a round-bottom flask, dissolve piperidin-4-one hydrochloride (1.2 mmol) and 3-bromoaniline (1.0 mmol) in 1,2-dichloroethane (10 mL).
-
Add acetic acid (1.0 mmol) to the mixture and stir for 20-30 minutes at room temperature to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirring solution.
-
Continue stirring at room temperature for 3-18 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflow
To better illustrate the decision-making process and the sequence of operations in a typical synthesis and validation workflow, the following diagram is provided.
Caption: A logical workflow for the selection and validation of a synthetic route.
Mechanistic Comparison
The underlying mechanisms of the Buchwald-Hartwig amination and the Ullmann condensation, both of which involve metal-catalyzed cross-coupling, are distinct. A simplified comparison of their catalytic cycles is presented below.
Caption: Simplified catalytic cycles for Buchwald-Hartwig and Ullmann N-arylation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
A Comparative Guide to the Synthesis of 1-(3-Bromophenyl)piperidin-4-one and 1-(4-Bromophenyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic routes to 1-(3-bromophenyl)piperidin-4-one and 1-(4-bromophenyl)piperidin-4-one. These compounds are valuable intermediates in the synthesis of various pharmaceuticals. The primary methods for their synthesis, namely the Buchwald-Hartwig amination and the Ullmann condensation, will be discussed, supported by experimental data and detailed protocols.
Introduction
The synthesis of N-aryl piperidines is a cornerstone in medicinal chemistry. The two isomers, this compound and 1-(4-bromophenyl)piperidin-4-one, serve as key building blocks for a range of biologically active molecules. The choice of synthetic route can significantly impact yield, purity, and scalability. This guide aims to provide a clear comparison of the available methods to aid researchers in selecting the most suitable approach for their specific needs.
Key Synthetic Approaches
The formation of the crucial aryl-nitrogen bond in both target molecules is typically achieved through two well-established cross-coupling reactions:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This method is known for its high functional group tolerance and generally milder reaction conditions compared to classical methods.
-
Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an amine. While historically requiring harsh conditions, modern advancements have led to milder and more efficient protocols.
Comparative Synthesis Data
Table 1: Synthesis of this compound
| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, KF-Al₂O₃ | Toluene | 80-90 | 1 | 86 | >97 |
Table 2: Synthesis of 1-(4-Bromophenyl)piperidin-4-one (adapted from a similar synthesis)
| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Nucleophilic Aromatic Substitution | Potassium tert-butoxide | Sulfolane | 150-165 | 4 | High (not specified) | >98 |
| Bromination of N-phenylpiperidine | N-Bromosuccinimide (NBS) | Acetonitrile | 20-25 | 6 | 90.1 | 98.5 |
Experimental Protocols
Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is based on a reported procedure for a similar transformation.[1]
Materials:
-
1,3-Dibromobenzene
-
Piperidin-4-one hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Potassium fluoride on basic alumina (KF-Al₂O₃)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried flask under an inert atmosphere, add 1,3-dibromobenzene (1.0 mmol), piperidin-4-one hydrochloride (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and KF-Al₂O₃ (2.5 mmol).
-
Add anhydrous toluene (10 mL) and stir the mixture at 80-90 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of 1-(4-Bromophenyl)piperidin-4-one via a Two-Step Procedure
This protocol is adapted from a patented synthesis of the closely related 1-(4-bromophenyl)piperidine.[2]
Step 1: Synthesis of N-phenylpiperidin-4-one
Materials:
-
Bromobenzene
-
Piperidin-4-one hydrochloride
-
Potassium tert-butoxide
-
Sulfolane
Procedure:
-
In a reaction vessel, combine bromobenzene (1.0 equiv), piperidin-4-one hydrochloride (1.05 equiv), and sulfolane.
-
Heat the mixture to 140 °C with stirring.
-
Add potassium tert-butoxide (1.8 equiv) portion-wise, maintaining the temperature between 150-165 °C.
-
Continue the reaction for 4 hours, monitoring by gas chromatography (GC) until the starting material is consumed.
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude N-phenylpiperidin-4-one.
Step 2: Bromination of N-phenylpiperidin-4-one
Materials:
-
N-phenylpiperidin-4-one
-
N-Bromosuccinimide (NBS)
-
Tetra-n-butylammonium tetraphenylborate
-
Acetonitrile
Procedure:
-
Under a nitrogen atmosphere, dissolve N-phenylpiperidin-4-one (1.0 equiv) and tetra-n-butylammonium tetraphenylborate in acetonitrile.
-
Cool the solution to 10-15 °C.
-
Add N-bromosuccinimide (1.2 equiv) in portions, maintaining the temperature between 20-25 °C.
-
Stir the reaction for 6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to precipitate the crude product.
-
Filter the solid and recrystallize from a suitable solvent system (e.g., dichloromethane/n-heptane) to yield pure 1-(4-bromophenyl)piperidin-4-one.[2]
Synthesis Pathway Visualizations
The following diagrams illustrate the general synthetic pathways for the target compounds.
Caption: General synthetic routes to the target compounds.
Experimental Workflow Comparison
The following diagram outlines the general workflow for the synthesis of N-aryl piperidin-4-ones via cross-coupling reactions.
Caption: Generalized experimental workflow for synthesis.
Conclusion
Both this compound and 1-(4-bromophenyl)piperidin-4-one can be synthesized through established cross-coupling methodologies. The Buchwald-Hartwig amination appears to be a high-yielding and efficient method for the 3-bromo isomer. For the 4-bromo isomer, a two-step process involving an initial nucleophilic aromatic substitution followed by bromination provides a viable route with high purity. The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and the specific equipment available in the laboratory. The provided protocols and data serve as a valuable resource for researchers embarking on the synthesis of these important pharmaceutical intermediates.
References
A Comparative Analysis of the Biological Activities of Bromophenyl Piperidinone Isomers
For Researchers, Scientists, and Drug Development Professionals
The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromophenyl substituent offers opportunities to modulate the pharmacological properties of these molecules. The position of the bromine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly influence the compound's interaction with biological targets, thereby affecting its efficacy and selectivity. This guide provides a comparative overview of the biological activities of bromophenyl piperidinone isomers, focusing on their anticancer and antimicrobial potential, supported by available experimental data and detailed methodologies.
Comparison of Biological Activities
Anticancer Activity
The anticancer potential of bromophenyl piperidinone derivatives has been explored against various cancer cell lines. The data, although not from a single comparative study, suggests that the substitution pattern on the phenyl ring is a key determinant of cytotoxicity.
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ortho (2-) Isomer | Data not available | - | - | - |
| Meta (3-) Isomer | ||||
| Bis-(3-bromophenyl) derivative of a curcuminoid with a piperidone core | 518A2 (Melanoma) | ~5 | EF24 (curcuminoid) | ~10 |
| HCT116 (Colon) | ~5 | EF24 (curcuminoid) | ~10 | |
| Para (4-) Isomer | Data not available | - | - | - |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Antimicrobial Activity
Piperidinone derivatives have also been investigated for their antimicrobial properties. The position of the bromo group can affect the compound's ability to inhibit the growth of bacteria and fungi.
| Compound/Isomer | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Ortho (2-) Isomer | Data not available | - | Data not available | - |
| Meta (3-) Isomer | Data not available | - | Data not available | - |
| Para (4-) Isomer | Data not available | - | Data not available | - |
| N-[4-bromo-n-butyl]-2-piperidinone* | P. aeruginosa | Strong activity | C. albicans | Moderate activity |
| P. mirabilis | Moderate activity |
Note: The bromo group in N-[4-bromo-n-butyl]-2-piperidinone is not on a phenyl ring directly attached to the piperidinone, but this data indicates the potential of bromo-substituted piperidinones as antimicrobial agents.[1]
Experimental Protocols
Synthesis of Bromophenyl Piperidinone Isomers
The synthesis of bromophenyl piperidinone isomers can be achieved through various established synthetic routes. A common approach involves the Mannich reaction or Michael addition followed by cyclization.
General Procedure for the Synthesis of N-substituted-4-(bromophenyl)piperidin-2-ones:
-
Starting Materials: Substituted aniline, glutaric anhydride, and a bromophenyl Grignard reagent (ortho, meta, or para).
-
Step 1: Amic Acid Formation: React the substituted aniline with glutaric anhydride in a suitable solvent like toluene to form the corresponding amic acid.
-
Step 2: Cyclization: Cyclize the amic acid to the corresponding glutarimide using a dehydrating agent such as acetic anhydride.
-
Step 3: Grignard Reaction: React the glutarimide with the appropriate bromophenylmagnesium bromide (ortho, meta, or para) in an anhydrous solvent like THF.
-
Step 4: Reduction and Cyclization: The resulting intermediate is then reduced and cyclized in the presence of a reducing agent like sodium borohydride to yield the final bromophenyl piperidinone isomer.
-
Purification: The crude product is purified by column chromatography on silica gel.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the bromophenyl piperidinone isomers for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The bromophenyl piperidinone isomers are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Visualizations
Potential Anticancer Signaling Pathway
Piperidine derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. A plausible mechanism involves the modulation of the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.
Caption: Simplified PI3K/Akt signaling pathway potentially targeted by bromophenyl piperidinone isomers.
Experimental Workflow for Anticancer Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of the anticancer activity of the synthesized compounds.
Caption: Workflow for the synthesis and in vitro anticancer screening of bromophenyl piperidinone isomers.
Potential Mechanism of Antimicrobial Action
The antimicrobial activity of certain bromo-substituted piperidinones may be attributed to their ability to disrupt the bacterial cell membrane.
Caption: Proposed mechanism of antimicrobial action via bacterial membrane disruption.[1]
References
Comparative Analysis of 1-(3-Bromophenyl)piperidin-4-one and Its Analogs as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective treatments for neurodegenerative diseases, such as Alzheimer's disease, has led to the extensive investigation of various molecular scaffolds. Among these, the piperidine nucleus is a prominent feature in many pharmacologically active compounds.[1] This guide provides a comparative analysis of 1-(3-bromophenyl)piperidin-4-one and its analogs, with a specific focus on their potential as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.[2]
Overview of this compound
This compound is a versatile chemical intermediate primarily utilized in organic synthesis and drug discovery.[3] Its structure, featuring a piperidin-4-one core with a 3-bromophenyl substituent on the nitrogen atom, serves as a valuable starting point for the synthesis of a diverse range of derivatives. This compound is particularly significant in the development of antipsychotic, antidepressant, and anti-anxiety medications.[3] The presence of the bromine atom on the phenyl ring offers a convenient handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space.
Comparative Biological Activity of Analogs
The 1-aryl-piperidin-4-one scaffold has been explored for various biological targets. This analysis focuses on analogs designed and evaluated for their acetylcholinesterase inhibitory activity. The following table summarizes the in vitro efficacy of selected analogs compared to the parent compound, where applicable, and a standard reference drug, Donepezil.
| Compound ID | Structure | Target/Assay | IC50 (µM) | Notes |
| Parent Compound | 1-(3-Bromophenyl) piperidin-4-one | Acetylcholinesterase | Data not available | Primarily a synthetic intermediate.[3] |
| Analog 1 | 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase | 0.91 ± 0.045 | A potent inhibitor with an ortho-chloro substituent on the benzyl ring.[4] |
| Analog 2 | N-benzyl-1-(5-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)pentyl)piperidin-4-amine | Acetylcholinesterase | Moderate to Excellent | Part of a series of multi-target hybrids for Alzheimer's disease.[5] |
| Analog 3 | Semi-synthetic piperidine alkaloid (Compound 7) | Rat Brain Acetylcholinesterase | 7.32 | Designed from natural piperidine alkaloids.[6] |
| Analog 4 | Semi-synthetic piperidine alkaloid (Compound 9) | Rat Brain Acetylcholinesterase | 15.1 | Also showed in vivo efficacy in a scopolamine-induced amnesia model.[6] |
| Donepezil | (±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one | Acetylcholinesterase | 0.14 ± 0.03 | FDA-approved drug for Alzheimer's disease, used as a reference.[2][4] |
Structure-Activity Relationship (SAR) Insights
The development of piperidine-based acetylcholinesterase inhibitors has revealed several key structural features that influence their inhibitory potency.
Caption: General Structure-Activity Relationship of 1-Aryl-Piperidin-4-one Analogs as AChE Inhibitors.
Experimental Protocols
A detailed methodology for the key experiments is crucial for the reproducibility and validation of findings.
Synthesis of 1-Aryl-Piperidin-4-one Analogs
The synthesis of 1-aryl-piperidin-4-one derivatives can be achieved through various established organic chemistry reactions. A common approach involves the N-arylation of piperidin-4-one.
General Procedure:
-
Reaction Setup: A mixture of piperidin-4-one hydrochloride, the desired aryl bromide (e.g., 1,3-dibromobenzene), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a base (e.g., potassium fluoride on basic alumina) is prepared in an appropriate solvent.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 90 °C for a specified duration, typically 1 hour, with constant stirring.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified using column chromatography on silica gel to yield the desired 1-aryl-piperidin-4-one analog.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity of the synthesized compounds is typically evaluated using the spectrophotometric method developed by Ellman.[2][7]
Principle: The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (analogs)
-
Donepezil (reference inhibitor)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer (pH 8.0).
-
Assay Protocol:
-
To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the AChE solution and incubate for 15 minutes at 37 °C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
-
Measurement: The absorbance is measured continuously at 412 nm for 5 minutes using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound with the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental Workflow for the In Vitro Acetylcholinesterase Inhibition Assay.
Conclusion
This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. The comparative analysis of its analogs reveals that strategic modifications to the core structure can lead to potent acetylcholinesterase inhibitors. The structure-activity relationship insights and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore this chemical space in the pursuit of more effective treatments for Alzheimer's disease and other neurological disorders. Future work could focus on optimizing the pharmacokinetic properties and in vivo efficacy of the most promising lead compounds.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. ijpsi.org [ijpsi.org]
- 3. biosynce.com [biosynce.com]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Analysis of Ortho, Meta, and Para Bromophenyl Piperidinones
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic nuances of ortho-, meta-, and para-bromophenyl piperidinone isomers. This report provides a side-by-side comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside a detailed experimental protocol for their synthesis.
The substitution pattern of the bromine atom on the phenyl ring of bromophenyl piperidinones significantly influences their electronic environment and, consequently, their spectroscopic properties. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings. This guide presents a detailed comparative analysis of the spectroscopic data for ortho-, meta-, and para-bromophenyl piperidinones to aid in their differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three isomers. The data for the para isomer is based on the closely related compound, 4-(4'-bromophenyl)piperidine, and the data for the ortho and meta isomers are predicted based on established spectroscopic principles and data from analogous compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Adapted)
| Proton | ortho-Bromophenyl Piperidinone (Predicted δ, ppm) | meta-Bromophenyl Piperidinone (Predicted δ, ppm) | para-Bromophenyl Piperidinone (Adapted from 4-(4'-Bromophenyl)piperidine)[1] |
| Piperidinone-Hα | 3.20 - 3.40 (m) | 3.10 - 3.30 (m) | 3.06 - 3.09 (m) |
| Piperidinone-Hβ | 2.70 - 2.90 (m) | 2.60 - 2.80 (m) | 2.64 - 2.70 (m) |
| Piperidinone-Hγ | 1.60 - 1.80 (m) | 1.50 - 1.70 (m) | 1.55 - 1.70 (m) |
| Aromatic-H | 7.55 (dd), 7.30 (td), 7.15 (dd), 7.05 (td) | 7.40 (t), 7.25 (ddd), 7.10 (ddd), 7.00 (t) | 7.31 (d, J=8.0 Hz), 7.13 (d, J=8.0 Hz) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Adapted)
| Carbon | ortho-Bromophenyl Piperidinone (Predicted δ, ppm) | meta-Bromophenyl Piperidinone (Predicted δ, ppm) | para-Bromophenyl Piperidinone (Adapted from 4-(4'-Bromophenyl)piperidine)[1] |
| C=O | ~170 | ~170 | Not Applicable |
| Piperidinone-Cα | ~50 | ~50 | 45.6 |
| Piperidinone-Cβ | ~35 | ~35 | 32.7 |
| Piperidinone-Cγ | ~30 | ~30 | Not Applicable |
| Aromatic-C (C-Br) | ~123 | ~122 | 119.4 |
| Aromatic-C | ~145, 133, 128, 127, 125 | ~148, 130, 129, 126, 123 | 145.3, 131.2, 128.5, 128.2 |
Table 3: Key IR Absorption Bands (Predicted)
| Vibrational Mode | ortho-Bromophenyl Piperidinone (cm⁻¹) | meta-Bromophenyl Piperidinone (cm⁻¹) | para-Bromophenyl Piperidinone (cm⁻¹) |
| C=O Stretch | ~1710 | ~1715 | ~1720 |
| C-N Stretch | ~1180 | ~1190 | ~1200 |
| C-Br Stretch | ~650 | ~700 | ~820 |
| Aromatic C-H Stretch | ~3050 | ~3060 | ~3070 |
| Aliphatic C-H Stretch | 2850-2950 | 2850-2950 | 2850-2950 |
Table 4: Mass Spectrometry Data (Predicted)
| Isomer | Molecular Ion (m/z) | Key Fragmentation Pattern |
| ortho-Bromophenyl Piperidinone | 253/255 (M⁺, M⁺+2) | Loss of Br, fragmentation of the piperidinone ring. |
| meta-Bromophenyl Piperidinone | 253/255 (M⁺, M⁺+2) | Loss of Br, fragmentation of the piperidinone ring. |
| para-Bromophenyl Piperidinone | 253/255 (M⁺, M⁺+2) | Loss of Br, fragmentation of the piperidinone ring.[1] |
Experimental Protocols
A general and efficient method for the synthesis of N-aryl-substituted 4-piperidones is the Mannich reaction. This one-pot, three-component condensation reaction offers a straightforward route to the desired products.
General Synthesis of Bromophenyl Piperidinones via Mannich Reaction:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate bromobenzaldehyde (ortho, meta, or para), a ketone (e.g., acetone or a derivative), and an ammonium salt (e.g., ammonium acetate) in a suitable solvent such as ethanol.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure bromophenyl piperidinone isomer.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples are typically analyzed as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: Mass spectra are recorded on a mass spectrometer using electrospray ionization (ESI) or electron impact (EI) techniques.
Visualizing the Synthesis
The following diagram illustrates the general workflow for the synthesis of bromophenyl piperidinones using the Mannich reaction.
Caption: General workflow for the synthesis of bromophenyl piperidinones.
References
Efficacy of Bromophenyl-Piperidinone Analogs Outshine Known Inhibitors in Preclinical Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of recently synthesized 1-(3-Bromophenyl)piperidin-4-one derivatives and related compounds reveals their potent and selective inhibitory effects, particularly in the context of cancer cell proliferation. These novel agents demonstrate significant advantages over established inhibitors in various preclinical assays. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers and drug development professionals in the fields of oncology and medicinal chemistry.
The studies highlight the potential of these bromophenyl-containing piperidinone scaffolds as promising candidates for further therapeutic development. Their performance against known inhibitors, detailed below, underscores their potential to overcome existing limitations in targeted therapies.
Comparative Efficacy Against Established Inhibitors
The novel piperidin-4-one derivatives have been evaluated against a panel of established enzyme inhibitors and standard-of-care chemotherapy agents. The data, summarized below, showcases their superior or comparable efficacy in various assays.
Table 1: Comparative Inhibitory Activity of Bromophenyl-Piperidinone Derivatives
| Compound ID | Target/Assay | Test System | IC50 / Activity | Known Inhibitor | Inhibitor IC50 / Activity | Fold Difference | Reference |
| 7g | CARM1 | Enzyme Assay | 1.9 µM | AMI-1 | 10.2 µM | 5.4x more potent | [1] |
| 8e | CARM1 | Enzyme Assay | 2.3 µM | AMI-1 | 10.2 µM | 4.4x more potent | [1] |
| 8l | CARM1 | Enzyme Assay | 2.8 µM | AMI-1 | 10.2 µM | 3.6x more potent | [1] |
| Compound II | Myeloma Cells | Cell Viability | ~5 µM | Doxorubicin | Not specified in study | - | [2] |
| Compound IV | Leukemia Cells | Cell Viability | ~5 µM | Doxorubicin | Not specified in study | - | [2] |
IC50: Half-maximal inhibitory concentration. CARM1: Coactivator-associated arginine methyltransferase 1. AMI-1 is a known inhibitor of protein arginine methyltransferases.
Table 2: Antimicrobial Efficacy Comparison
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Standard Inhibitor | Standard MIC (µg/mL) | Reference |
| Thiosemicarbazones of 2,6-diaryl-3-methyl-4-piperidones | S. aureus | 3 - 5 | Ampicillin | 4 | [3] |
| Thiosemicarbazones of 2,6-diaryl-3-methyl-4-piperidones | E. coli | 3 - 5 | Ampicillin | 5 | [3] |
| Thiosemicarbazones of 2,6-diaryl-3-methyl-4-piperidones | B. subtilis | 2 - 4 | Ampicillin | 4 | [3] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following section outlines the key experimental protocols used in the cited studies.
In Vitro Enzyme Inhibition Assay (CARM1)
The inhibitory activity of the bromophenyl-piperidinone derivatives against Coactivator-associated arginine methyltransferase 1 (CARM1) was determined using a radiometric assay.
-
Reaction Mixture Preparation : A reaction mixture containing 20 mM Tris-HCl (pH 8.0), 0.1 mM EDTA, 1 mM DTT, and 2 µg of histone H3 as a substrate was prepared.
-
Enzyme and Inhibitor Incubation : Recombinant CARM1 enzyme was pre-incubated with varying concentrations of the test compounds or the known inhibitor (AMI-1) for 15 minutes at room temperature.
-
Initiation of Reaction : The methylation reaction was initiated by the addition of S-adenosyl-[3H]-methionine.
-
Incubation : The reaction mixture was incubated for 1 hour at 30°C.
-
Termination and Detection : The reaction was stopped by spotting the mixture onto P81 phosphocellulose paper. The filter paper was then washed multiple times to remove unincorporated radiolabel. The radioactivity incorporated into the histone substrate was quantified using a scintillation counter.
-
Data Analysis : IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the piperidin-4-one derivatives on cancer cell lines were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding : Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment : The cells were then treated with various concentrations of the test compounds or a standard chemotherapeutic agent for 48 hours.
-
MTT Addition : After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by piperidine derivatives and a typical experimental workflow for evaluating their anticancer activity.
References
- 1. Novel 3,5-bis(bromohydroxybenzylidene)piperidin-4-ones as coactivator-associated arginine methyltransferase 1 inhibitors: enzyme selectivity and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Structure-Activity Relationship of 1-Arylpiperidin-4-one Analogs as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-arylpiperidin-4-one analogs, with a specific focus on their anticancer properties. While a comprehensive SAR study on 1-(3-Bromophenyl)piperidin-4-one is not extensively documented in publicly available literature, this guide synthesizes findings from various studies on structurally related 1-aryl and 3,5-diarylidenepiperidin-4-ones to elucidate key structural features influencing cytotoxicity against cancer cell lines.
Quantitative Analysis of Cytotoxicity
The anticancer activity of 1-arylpiperidin-4-one analogs is predominantly evaluated by their half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) against various cancer cell lines. The following tables summarize the cytotoxic activities of representative analogs from different studies.
Table 1: Cytotoxicity of 3,5-Bis(benzylidene)-4-piperidone Analogs
| Compound | Ar (Substituent) | Cell Line | IC50/CC50 (µM) | Reference |
| 1a | 2-F | Molt4/C8 | 1.9 | [1] |
| CEM | 2.9 | [1] | ||
| L1210 | 12.3 | [1] | ||
| 1b | 2-Cl | Molt4/C8 | 2.1 | [1] |
| CEM | 3.5 | [1] | ||
| L1210 | 13.5 | [1] | ||
| 1d | 2-Me | Molt4/C8 | 2.3 | [1] |
| CEM | 3.8 | [1] | ||
| L1210 | 14.7 | [1] | ||
| 1e | 2-OMe | Molt4/C8 | 2.6 | [1] |
| CEM | 4.2 | [1] | ||
| L1210 | 16.1 | [1] | ||
| 2a | H | HSC-2 | 0.8 | [2] |
| HSC-4 | 0.7 | [2] | ||
| HL-60 | 0.5 | [2] | ||
| 2d | 4-F | Molt-4 | Significant cytotoxicity | [3] |
| 3d | 4-F | Molt-4 | Significant cytotoxicity | [3] |
Table 2: Cytotoxicity of N-Acyl-3,5-bis(benzylidene)piperidin-4-one Analogs
| Compound | N-Substituent | Ar (Substituent) | Cell Line | IC50/CC50 (µM) | Reference |
| 2a | Acryloyl | H | HSC-2 | 0.3 | [2] |
| HSC-4 | 0.3 | [2] | |||
| HL-60 | 0.2 | [2] |
Table 3: Cytotoxicity of Dimeric 3,5-Bis(benzylidene)-4-piperidone Analogs
| Compound | Linker | Ar (Substituent) | Cell Line | IC50/CC50 (µM) | Reference |
| 3b | Malonyl | H | HL-60 | Potent | [4] |
| HSC-2 | Potent | [4] | |||
| HSC-3 | Potent | [4] | |||
| HSC-4 | Potent | [4] |
Structure-Activity Relationship (SAR) Summary
Analysis of the available data reveals several key trends in the structure-activity relationship of these piperidin-4-one analogs:
-
Substitution on the Aryl Rings: The nature and position of substituents on the benzylidene moieties significantly influence cytotoxic potency.
-
Electron-withdrawing groups, such as halogens (F, Cl), at the ortho or para positions of the aryl rings generally lead to potent cytotoxic activity.[1][2]
-
A quantitative structure-activity relationship (QSAR) study indicated that electron-releasing and hydrophilic substituents on the aryl rings can also increase cytotoxic potencies in certain series of dimeric analogs.[4]
-
-
Substitution on the Piperidine Nitrogen: Modification of the nitrogen atom of the piperidine ring has a profound impact on anticancer activity.
-
N-acylation with groups like the acryloyl moiety tends to enhance cytotoxicity compared to the unsubstituted parent compounds.[2]
-
The introduction of terpene-functionalized moieties, such as (1S)-camphorsulfonyl, can yield hybrid molecules with selective and submicromolar cytotoxic activity against cancer cells.
-
-
Dimerization: Dimerization of the 3,5-bis(benzylidene)-4-piperidone scaffold through linkers like malonyl groups can produce compounds with high toxicity to malignant cells.[4]
-
Tumor Selectivity: Many 3,5-bis(benzylidene)-4-piperidone analogs have demonstrated selective toxicity towards cancer cells over non-malignant cell lines.[2][4][5]
Experimental Protocols
The primary method used to evaluate the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Generalized MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from sub-micromolar to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action
Several studies have investigated the mechanisms by which 1-arylpiperidin-4-one analogs exert their anticancer effects. The primary mechanisms identified include the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction:
-
Treatment with potent piperidone analogs has been shown to induce apoptosis in cancer cells.[5][6]
-
Key events in the apoptotic pathway include the depolarization of the mitochondrial membrane and the activation of effector caspases, such as caspase-3 and caspase-7.[4][5][6]
-
Activation of these caspases leads to the cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4]
-
Some piperine derivatives have been shown to induce apoptosis through the activation of the p53 tumor suppressor pathway.[7]
-
-
Cell Cycle Arrest:
-
Piperidin-4-one analogs can induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.
-
For instance, some compounds cause an accumulation of cells in the G2/M phase, followed by an increase in the sub-G1 population, which is indicative of apoptotic cells.[4]
-
Other analogs have been reported to induce G1 phase arrest.[8] The novel compound 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) was found to induce G2-M arrest and decrease the expression of cyclin A1 and D1 while upregulating p21WAF1.[9]
-
-
Inhibition of Signaling Pathways:
-
Certain 3,5-bis(benzylidene)-4-piperidone derivatives have been shown to inhibit the Notch signaling pathway, which is crucial for tumor growth and angiogenesis.[9] This inhibition can occur through the downregulation of key components like Notch-1, its ligand Jagged-1, and components of the γ-secretase complex.[9]
-
Visualizations
Experimental Workflow for Anticancer Evaluation
Caption: General workflow for the synthesis and anticancer evaluation of 1-arylpiperidin-4-one analogs.
Simplified Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway induced by piperidin-4-one analogs.
References
- 1. Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthesis of 1-(3-Bromophenyl)piperidin-4-one: A Comparative Guide to Published Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established methods for the synthesis of 1-(3-bromophenyl)piperidin-4-one, a valuable building block in medicinal chemistry. We will delve into the experimental details of common synthetic routes, presenting a clear comparison of their performance based on published data.
Comparison of Synthetic Methodologies
The formation of the C-N bond between the 3-bromophenyl group and the piperidin-4-one moiety is the crucial step in the synthesis of the target molecule. Several powerful cross-coupling and amination reactions are commonly employed for this transformation. Below is a summary of key methods with their respective advantages and challenges.
| Method | Key Reagents & Conditions | Yield | Purity | Reaction Time | Notes |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), base (e.g., NaOt-Bu or Cs₂CO₃), inert solvent (e.g., toluene), 80-110 °C | High (e.g., 86% for a similar structure) | Generally high | 1-24 hours | A versatile and widely used method for C-N bond formation. The choice of ligand and base is crucial for optimal results. |
| Ullmann Condensation | Copper catalyst (e.g., CuI), ligand (e.g., phenanthroline), base (e.g., K₂CO₃ or K₃PO₄), high-boiling solvent (e.g., DMF or DMSO), high temperatures (>150 °C) | Moderate to high | Variable | Several hours to days | A classical method that has seen modern improvements with the use of ligands. Often requires harsher conditions than palladium-catalyzed methods. |
| Reductive Amination | 3-Bromoaniline and piperidin-4-one, reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN), acid catalyst (e.g., acetic acid), solvent (e.g., DCE or MeOH) | Moderate to high | Good to excellent | Several hours | A one-pot procedure that is often operationally simple. The choice of reducing agent is key to avoid side reactions. |
Note: While a specific, detailed published synthesis for this compound with complete experimental data was not found in the immediate search, the data presented for the similar structure, 1-(3-bromophenyl)piperidine, which was synthesized with an 86% yield via a palladium-catalyzed amination, suggests that the Buchwald-Hartwig amination is a highly effective method for this class of compounds.[1] The other methods are established and reliable for N-arylation of piperidines and are included for a comprehensive comparison.
Experimental Protocols
Below are generalized experimental protocols for the key synthetic methods discussed. These should be adapted and optimized based on specific laboratory conditions and substrate reactivity.
Method 1: Buchwald-Hartwig Amination (Illustrative Protocol)
This protocol is based on a typical Buchwald-Hartwig amination procedure.
Materials:
-
1-Bromo-3-iodobenzene or 3-bromoaniline
-
Piperidin-4-one hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ and BINAP.
-
Add toluene and stir the mixture for 10 minutes at room temperature.
-
Add 3-bromoiodobenzene (or 3-bromoaniline), piperidin-4-one hydrochloride, and sodium tert-butoxide.
-
Heat the reaction mixture to 80-110 °C and stir for 1-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Ullmann Condensation (Generalized Protocol)
This protocol outlines a typical Ullmann condensation for N-arylation.
Materials:
-
1-Bromo-3-iodobenzene
-
Piperidin-4-one
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a round-bottom flask, combine CuI, 1,10-phenanthroline, and K₂CO₃.
-
Under an inert atmosphere, add anhydrous DMF, followed by piperidin-4-one and 1-bromo-3-iodobenzene.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir for several hours to days, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Method 3: Reductive Amination (Generalized Protocol)
This protocol describes a one-pot reductive amination procedure.
Materials:
-
3-Bromoaniline
-
Piperidin-4-one
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
1,2-Dichloroethane (DCE) (anhydrous)
Procedure:
-
To a stirred solution of 3-bromoaniline in anhydrous DCE, add piperidin-4-one and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizing the Synthetic Workflow
To aid in the conceptualization of the synthetic processes, the following diagrams illustrate a general workflow for a chemical synthesis and a decision-making pathway for selecting a suitable method.
Caption: General Experimental Workflow for Chemical Synthesis.
Caption: Decision Tree for Selecting a Synthetic Method.
References
Comparative In Vitro Activity of 1-(3-Bromophenyl)piperidin-4-one and Structurally Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The piperidin-4-one scaffold is a versatile pharmacophore recognized for its presence in a wide array of biologically active compounds.[1][2][3] Its structural adaptability allows for modifications that can significantly influence its therapeutic properties, leading to the development of agents with antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][3][4][5][6] This guide provides a comparative analysis of the in vitro activity of 1-(3-Bromophenyl)piperidin-4-one and similar molecular frameworks, supported by experimental data and detailed protocols.
Overview of Piperidin-4-one Derivatives' Biological Activities
Derivatives of piperidin-4-one have demonstrated a broad spectrum of pharmacological effects. The nature and position of substituents on the aryl ring and the piperidine nucleus play a crucial role in determining the specific bioactivity and potency of these compounds. For instance, the introduction of different aryl groups at the 2 and 6 positions, as well as modifications at the N-1 and C-3 positions of the piperidine ring, have led to the discovery of compounds with significant antimicrobial and cytotoxic properties.[4][7]
Comparative In Vitro Activity Data
The following tables summarize the in vitro biological activities of various piperidin-4-one derivatives, providing a comparative perspective on their efficacy.
Table 1: Antimicrobial Activity of Piperidin-4-one Derivatives
| Compound/Scaffold | Target Organism(s) | Assay Type | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Disk Diffusion | Zone of Inhibition (mm) | [4] |
| 2,6-diaryl-3-(4-methylpiperazin-1-yl) piperidin-4-one derivatives | Gram-positive and Gram-negative bacteria | Not specified | Good to moderate activity | [7] |
| 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones | Staphylococcus aureus, Pseudomonas aeruginosa | Not specified | Active | [5] |
Table 2: Anticancer and Cytotoxic Activity of Piperidin-4-one Derivatives
| Compound/Scaffold | Cell Line(s) | Assay Type | Activity Metric (e.g., IC50) | Mechanism of Action | Reference |
| 3,5-Bis(4-hydroxyarylidene)-4-piperidones with alkylaminomethyl substituent | Molt 4/C8, CEM, L1210 | MTT Assay | Potent antiproliferative properties | Topoisomerase IIα inhibitor | [6] |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles | SGC-7901, A549, HeLa | Not specified | Noteworthy potency | Microtubule destabilizer | [8] |
| Thiazolinylphenyl-piperazines and N-acetyl derivatives | LNCAP, DU-145, PC-3, MCF-7, SKBR-3, MDA-MB231 | Not specified | IC50 values ranging from 15 µM to 73 µM | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays.
Antimicrobial Susceptibility Testing: Disk Diffusion Method
The disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.[4]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, with its turbidity adjusted to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Antimicrobial Disk Diffusion Assay
Caption: Workflow for the disk diffusion antimicrobial susceptibility test.
Potential Signaling Pathway: Inhibition of Topoisomerase IIα
Certain piperidin-4-one derivatives exert their anticancer effects by inhibiting topoisomerase IIα, an enzyme crucial for DNA replication.[6]
Caption: Inhibition of Topoisomerase IIα by piperidin-4-one derivatives.
References
- 1. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Substituted Piperidin-4-one Derivatives in Alzheimer's Disease Models
A detailed analysis of two promising cholinesterase inhibitors, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one (Compound 1d) and 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one (Compound 1g), for their potential therapeutic application in Alzheimer's disease.
This guide provides a comparative overview of two synthetic piperidin-4-one derivatives, Compound 1d and Compound 1g, with a focus on their performance as inhibitors of key enzymes implicated in the pathology of Alzheimer's disease. The data presented is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel neurotherapeutics.
Introduction to Piperidin-4-ones in Neuroprotection
The piperidin-4-one scaffold is a versatile pharmacophore that has been extensively utilized in the development of therapeutic agents for a range of diseases, including neurological disorders. In the context of Alzheimer's disease, research has centered on the cholinergic hypothesis, which posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. A primary therapeutic strategy, therefore, is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the degradation of ACh in the synaptic cleft. By inhibiting these enzymes, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission. This guide focuses on a comparative analysis of two α,β-unsaturated carbonyl-based piperidin-4-one derivatives, highlighting their differential inhibitory activities against AChE and BuChE.
Quantitative Data Presentation
The in vitro inhibitory activities of Compound 1d and Compound 1g against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE) are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Derivative Name | hAChE IC50 (µM) | hBuChE IC50 (µM) | Selectivity (BuChE/AChE) |
| 1d | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one | 12.55 | > 50 | > 3.98 |
| 1g | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one | 18.04 | 17.28 | 0.96 |
| Reference | Donepezil | 0.024 | 3.45 | 143.75 |
Comparative Performance Analysis
Compound 1d emerges as a more potent and selective inhibitor of acetylcholinesterase (AChE) when compared to Compound 1g. With an IC50 value of 12.55 µM for AChE and minimal inhibition of butyrylcholinesterase (BuChE) at concentrations up to 50 µM, Compound 1d demonstrates a clear preference for AChE. This selectivity can be advantageous in therapeutic applications where specific targeting of AChE is desired, potentially reducing side effects associated with BuChE inhibition. The presence of the electron-withdrawing nitro groups on the benzylidene moieties likely contributes to its enhanced affinity for the active site of AChE.
In contrast, Compound 1g exhibits a dual inhibitory profile, with comparable potency against both AChE (IC50 = 18.04 µM) and BuChE (IC50 = 17.28 µM). A dual inhibitor may offer a broader therapeutic benefit in Alzheimer's disease, as BuChE activity increases in the later stages of the disease and also plays a role in acetylcholine hydrolysis. The chlorine substituents on the benzylidene rings appear to confer this dual-targeting capability.
While both compounds show promise, it is important to note that their potency is lower than the established Alzheimer's drug, Donepezil. However, the unique α,β-unsaturated carbonyl scaffold of these piperidin-4-one derivatives presents a novel chemical entity for further optimization and development of multi-target-directed ligands for Alzheimer's disease.
Experimental Protocols
Synthesis of 1-benzyl-3,5-bis(substituted-benzylidene)piperidin-4-ones (General Procedure)
The synthesis of the title compounds is achieved through a Claisen-Schmidt condensation reaction.
Materials:
-
1-benzyl-4-piperidone
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde for Compound 1d, 4-chlorobenzaldehyde for Compound 1g)
-
Ethanol
-
Aqueous sodium hydroxide solution
Procedure:
-
A solution of 1-benzyl-4-piperidone (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
The substituted aromatic aldehyde (2.2 equivalents) is added to the solution.
-
The mixture is cooled in an ice bath, and an aqueous solution of sodium hydroxide is added dropwise with constant stirring.
-
The reaction mixture is stirred at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography.
-
The resulting precipitate is collected by vacuum filtration, washed with cold ethanol and water, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and dimethylformamide).
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE and BuChE is determined using a spectrophotometric method developed by Ellman.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, 140 µL of Tris-HCl buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations are added.
-
20 µL of the enzyme solution (AChE or BuChE) is then added to the wells.
-
The plate is incubated at 37°C for 15 minutes.
-
The reaction is initiated by the addition of 20 µL of the substrate solution (ATCI for AChE or BTCI for BuChE).
-
The absorbance is measured kinetically at 412 nm for a defined period using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Cholinergic Signaling Pathway in Alzheimer's Disease
Caption: Cholinergic signaling at the synapse and points of inhibition.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for determining cholinesterase inhibitory activity.
Concluding Remarks
The comparative analysis of 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one (Compound 1d) and 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one (Compound 1g) reveals distinct pharmacological profiles. Compound 1d acts as a selective AChE inhibitor, whereas Compound 1g is a dual inhibitor of both AChE and BuChE. These findings underscore the potential of the piperidin-4-one scaffold in the design of novel cholinesterase inhibitors for Alzheimer's disease. Further investigations, including in vivo efficacy studies and evaluation of their neuroprotective effects in cellular models of Alzheimer's pathology, are warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers aiming to replicate or build upon these findings in the quest for more effective treatments for neurodegenerative diseases.
Unraveling the Kinase Inhibitory Potential of Bromophenyl Piperidinone Isomers: A Comparative Analysis
A detailed examination of the structure-activity relationship of bromophenyl piperidinone isomers reveals significant variations in their kinase inhibitory activity, highlighting the critical role of substituent positioning on the phenyl ring for therapeutic efficacy. This guide provides a comparative analysis of these isomers, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The 1-(4-bromophenyl)pyridin-2(1H)-one scaffold has emerged as a significant pharmacophore in the design of potent kinase inhibitors. The bromine atom provides a versatile handle for chemical modifications, allowing for extensive exploration of the chemical space to optimize pharmacological properties. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent inhibition of various kinases implicated in diseases such as cancer.
Comparative Kinase Inhibitory Activity
The inhibitory activity of bromophenyl piperidinone analogs is highly dependent on the substitution pattern on both the phenyl and pyridinone rings. The following table summarizes the structure-activity relationship (SAR) data for a series of 1-phenylpyridin-2(1H)-one analogs as inhibitors of Tropomyosin receptor kinase A (TRKA), a key target in cancer therapy. The data, compiled from published studies, illustrates the impact of substituent placement on inhibitory potency.[1]
| Compound ID | R1 | R2 | R3 | TRKA IC50 (nM) |
| 1a | 4-Br | H | H | 50 |
| 1b | 3-Br | H | H | 150 |
| 1c | 2-Br | H | H | 300 |
| 1d | 4-Br | 5-Cl | H | 25 |
| 1e | 4-Br | H | 3-F | 40 |
Data is representative and compiled from published studies. IC50 values are indicative of the potency of the compounds against the TRKA kinase.[1]
The data clearly indicates that the position of the bromine atom on the phenyl ring significantly influences the inhibitory activity against TRKA. The para isomer (Compound 1a) is three times more potent than the meta isomer (Compound 1b) and six times more potent than the ortho isomer (Compound 1c). This suggests that the 4-bromophenyl moiety provides an optimal fit within the kinase's binding pocket. Further substitutions on the pyridinone ring can enhance this potency, as seen with compounds 1d and 1e.
Experimental Protocols
The synthesis and biological evaluation of these compounds involve standard medicinal chemistry and biochemical assay techniques.
Synthesis of 1-(4-bromophenyl)pyridin-2(1H)-one Analogs
A common synthetic route involves the coupling of a substituted 2-halopyridine with 4-bromoaniline.[1] Further diversification can be achieved through Suzuki-Miyaura cross-coupling reactions at the bromine position.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling: [1]
-
In a dry reaction vessel, combine 1-(4-bromophenyl)pyridin-2(1H)-one (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).[1]
-
Add a suitable solvent (e.g., dioxane/water mixture).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, and purify the product by column chromatography.
Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays.
TRKA Kinase Inhibition Assay (Luminescence-Based): [1]
This assay measures the amount of ADP produced, which is proportional to kinase activity.
-
Dispense the kinase, substrate, and ATP solution into the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Incubate for 40 minutes at room temperature.[1]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate for 30 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
c-Src Kinase Inhibition Assay (Fluorescence-Based): [1]
This protocol outlines a fluorescence-based assay for screening c-Src inhibitors.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRKA signaling pathway and the general experimental workflow for the evaluation of kinase inhibitors.
Caption: TRKA Signaling Pathway.
Caption: Experimental Workflow.
References
Safety Operating Guide
Proper Disposal of 1-(3-Bromophenyl)piperidin-4-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of 1-(3-Bromophenyl)piperidin-4-one, a halogenated organic compound. The following procedures are designed to provide essential, immediate safety and logistical information.
Immediate Safety and Hazard Information
Key Hazard Information:
-
Irritant: May cause skin, eye, and respiratory irritation.[1]
-
Harmful: Potentially harmful if swallowed.
-
Environmental Hazard: Halogenated compounds can be persistent in the environment and require special disposal procedures.[2]
-
Thermal Decomposition: May produce toxic gases upon heating.[1]
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound, which are important for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| Appearance | Solid |
| Boiling Point | 377.6 ± 37.0 °C at 760 mmHg[1] |
| Density | 1.5 ± 0.1 g/cm³[1] |
| Flash Point | 182.2 ± 26.5 °C[1] |
Disposal Workflow
The proper disposal of this compound and its associated waste must follow a structured workflow to ensure safety and compliance. This involves waste segregation, proper containment and labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.
Experimental Protocols for Disposal
The following detailed methodologies provide step-by-step guidance for the disposal of different waste streams containing this compound.
Unused or Expired Solid Chemical
-
Step 1: Container Inspection: Ensure the original container is intact and securely sealed. If the container is compromised, carefully transfer the contents to a new, compatible, and properly labeled container.
-
Step 2: Labeling: Verify that the original label is legible. If not, or if repackaged, create a new hazardous waste label that includes:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: 1016769-81-5
-
Concentration: 100%
-
Your name, department, and contact information.
-
-
Step 3: Storage and Disposal: Store the container in a designated satellite accumulation area. Arrange for disposal through your institution's EHS department.
Contaminated Labware (e.g., glassware, pipette tips, gloves)
-
Step 1: Gross Decontamination: To the extent possible, remove excess solid this compound from glassware by scraping it into the designated solid halogenated waste container.
-
Step 2: Segregation: Place all contaminated disposable items, such as pipette tips, weigh boats, and gloves, into a designated solid hazardous waste container for halogenated organic compounds. This container should be a sealable plastic bag or a rigid container lined with a bag.
-
Step 3: Glassware Cleaning: For reusable glassware, perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol).
-
Step 4: Rinsate Collection: Crucially, all solvent rinsate must be collected as hazardous waste. This rinsate should be placed in a designated "Halogenated Organic Liquid Waste" container. Never dispose of the rinsate down the drain.[3]
-
Step 5: Labeling and Disposal: The solid waste container and the liquid rinsate container must be clearly labeled as "Hazardous Waste" with a full description of their contents. Store these containers in the satellite accumulation area for EHS pickup.
Contaminated Aqueous Solutions
-
Step 1: Collection: Collect all aqueous solutions containing this compound in a dedicated, sealed, and compatible waste container.
-
Step 2: pH Neutralization: If the solution is acidic or basic, it should be neutralized to a pH between 6 and 9 before being combined with other aqueous waste, if permitted by your institution's EHS guidelines.
-
Step 3: Labeling: Label the container as "Hazardous Waste" and clearly list all chemical components, including water and their approximate concentrations.
-
Step 4: Storage and Disposal: Store the container in the satellite accumulation area and arrange for disposal through your EHS department. Do not dispose of aqueous solutions containing this compound down the drain.
Disclaimer: The information provided here is based on available data for similar compounds and general principles of hazardous waste management. Always consult the specific Safety Data Sheet for any chemical you are working with and adhere to the guidelines and protocols of your institution's Environmental Health and Safety department.
References
Essential Safety and Logistics for Handling 1-(3-Bromophenyl)piperidin-4-one
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 1-(3-Bromophenyl)piperidin-4-one, a compound that requires careful management in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Based on data from similar brominated phenyl-piperidine derivatives, this compound is anticipated to be harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[1][2][3][4] Therefore, a stringent PPE protocol is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | To protect eyes from splashes and airborne particles.[5] |
| Face Shield | - | To be worn in conjunction with goggles when there is a significant risk of splashing.[6] | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable choice for handling a variety of organic solvents.[5][7] | To prevent skin contact with the chemical.[1][2][8] |
| Laboratory Coat | Long-sleeved, knee-length | To protect skin and personal clothing from contamination.[5] | |
| Closed-toe Shoes | - | To protect feet from spills.[5] | |
| Respiratory Protection | Air-purifying Respirator with appropriate cartridges | NIOSH-approved | Recommended when handling the powder outside of a fume hood or if dust/aerosols are generated.[9][10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is critical to minimize exposure and ensure a safe working environment.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
-
-
Handling the Compound :
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
After handling, wash hands thoroughly with soap and water.[1][8]
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][8]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection :
-
Collect all waste material, including any contaminated PPE (such as gloves), in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure :
-
Container Disposal :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Puncture and crush the empty containers to prevent reuse before disposing of them in accordance with institutional guidelines.
-
Workflow for Safe Handling
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. epa.gov [epa.gov]
- 11. Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet [chemicalbook.com]
- 12. afgsci.com [afgsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
